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  • Product: Velnacrine
  • CAS: 124027-47-0

Core Science & Biosynthesis

Foundational

Velnacrine: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals Introduction Velnacrine (1,2,3,4-tetrahydro-9-aminoacridin-1-ol) is a reversible acetylcholinesterase (AChE) inhibitor that was developed as a potential the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine (1,2,3,4-tetrahydro-9-aminoacridin-1-ol) is a reversible acetylcholinesterase (AChE) inhibitor that was developed as a potential therapeutic agent for Alzheimer's disease. As a hydroxylated derivative of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's, velnacrine was investigated for its potential to improve cognitive function by increasing the levels of acetylcholine in the brain. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of velnacrine, with a focus on the quantitative data and experimental methodologies that defined its trajectory.

Discovery and Synthesis

The development of velnacrine was a direct result of research aimed at improving the therapeutic profile of tacrine, which, despite showing some efficacy, was associated with significant hepatotoxicity. The synthesis of a series of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, including velnacrine, was reported as part of an effort to identify analogues with a better safety profile.

Synthesis of Velnacrine

The synthesis of velnacrine and its analogues generally follows established routes for tacrine derivatives. A common approach involves the reaction of an anthranilonitrile with a cyclic ketone. While specific, detailed proprietary synthesis protocols are not fully public, the general chemical synthesis can be outlined.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_steps Final Steps cluster_product Final Product Anthranilonitrile Anthranilonitrile Friedlander_Annulation Friedländer Annulation Anthranilonitrile->Friedlander_Annulation Cyclohexanone Cyclohexanone Derivative (e.g., 2-hydroxycyclohexanone) Cyclohexanone->Friedlander_Annulation Tetrahydroacridinone Tetrahydroacridinone Intermediate Friedlander_Annulation->Tetrahydroacridinone Amination Amination Tetrahydroacridinone->Amination Hydroxylation Introduction of Hydroxyl Group Amination->Hydroxylation Velnacrine Velnacrine Hydroxylation->Velnacrine

A generalized synthetic pathway for Velnacrine.

Mechanism of Action: Acetylcholinesterase Inhibition

Velnacrine exerts its pharmacological effects primarily through the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, velnacrine increases the concentration and prolongs the duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic neurons.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ChAT Choline Acetyltransferase AcetylCoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Velnacrine Velnacrine Velnacrine->AChE Inhibition Signal Signal Transduction AChR->Signal

Mechanism of action of Velnacrine in the cholinergic synapse.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The in vitro inhibitory activity of velnacrine on acetylcholinesterase is typically determined using a modification of the Ellman's method. This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Principle:

  • Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine.

  • Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.

General Protocol:

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) solution (from electric eel or human erythrocytes)

    • Acetylthiocholine iodide (ATCI) substrate solution

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

    • Velnacrine solutions of varying concentrations

  • Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

    • Add different concentrations of velnacrine (the inhibitor) to the test wells and a vehicle control (e.g., buffer or DMSO) to the control wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI substrate to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Clinical Trial Design for Alzheimer's Disease

The clinical development of velnacrine for Alzheimer's disease involved several double-blind, placebo-controlled studies. The general design of these trials is outlined below.

G cluster_screening Patient Screening cluster_washout Washout Period cluster_randomization Randomization cluster_treatment_arms Treatment Arms cluster_treatment_period Treatment Period cluster_assessment Efficacy and Safety Assessment Screening Screening of Patients with Probable Alzheimer's Disease (NINCDS-ADRDA criteria) Washout Single-Blind Placebo Washout Screening->Washout Randomization Randomization Washout->Randomization Placebo Placebo Randomization->Placebo Velnacrine_Low Velnacrine (Low Dose) Randomization->Velnacrine_Low Velnacrine_High Velnacrine (High Dose) Randomization->Velnacrine_High Treatment Double-Blind Treatment (e.g., 6 to 24 weeks) Placebo->Treatment Velnacrine_Low->Treatment Velnacrine_High->Treatment Assessment Primary Endpoints: - ADAS-cog - CGI-C Secondary Endpoints: - Caregiver-rated scales Safety Monitoring: - Adverse events - Liver function tests Treatment->Assessment

A typical workflow for a Velnacrine clinical trial.

Key Components of the Clinical Trials:

  • Patient Population: Patients with a diagnosis of probable Alzheimer's disease according to the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria.[1]

  • Study Design: Double-blind, placebo-controlled, randomized trials. Some studies included a dose-ranging phase to identify responders and their optimal dose.[2][3]

  • Primary Efficacy Measures:

    • Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog): A standardized tool to assess cognitive function.

    • Clinician's Global Impression of Change (CGI-C): A clinician's rating of the patient's overall change from baseline.[4]

  • Safety Assessments: Monitoring of adverse events, with a particular focus on liver function tests due to the known hepatotoxicity of tacrine.[4]

Quantitative Data

Pharmacokinetic Properties

Velnacrine is rapidly absorbed after oral administration. The pharmacokinetic parameters exhibit dose-related increases in Cmax and AUC. Steady-state levels are typically reached within 2 to 3 days of multiple dosing.[5]

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) Not significantly affected by dosage[5]
Elimination Half-life (t1/2) Not significantly affected by dosage[5]
Excretion Approximately 11-30% of the administered dose excreted in the urine[5]
Clinical Efficacy in Alzheimer's Disease

Clinical trials demonstrated that velnacrine produced modest but statistically significant benefits in cognitive function for some patients with Alzheimer's disease.

StudyTreatment GroupsDurationKey Efficacy OutcomesReference
Antuono et al. (1995)Placebo (n=152), Velnacrine 150 mg/d (n=149), Velnacrine 225 mg/d (n=148)24 weeksADAS-cog scores deteriorated in the placebo group but not in the velnacrine groups. Velnacrine 225 mg was superior to 150 mg. Similar findings on the CGI-C.[4]
Zemlan et al. (1996)Velnacrine responders randomized to best dose (n=153) or placebo (n=156)6 weeksVelnacrine-treated patients scored significantly better on the ADAS-cog than placebo patients (P < 0.001). Patients on the highest dose averaged a 4.1-point improvement from screen values. Significant improvement on CGI-C (P < 0.05).[2]
Zemlan et al. (1996)Placebo, Velnacrine (30, 75, 150, 225 mg/day)Dose-ranging followed by 6-week replicationVelnacrine patients scored significantly better on ADAS-cog at weeks 2, 4, and 6. No significant treatment effect on CGI-C in this study.[3]
Safety and Tolerability

A significant concern with velnacrine was the risk of hepatotoxicity, characterized by elevated liver transaminases.

StudyAdverse EventPlaceboVelnacrine (150 mg/d)Velnacrine (225 mg/d)Reference
Antuono et al. (1995)Treatment stopped due to abnormal liver function tests (≥5x upper limit of normal)3%30%24%[4]
Zemlan et al. (1996)Asymptomatic elevation in liver transaminasesN/A29% (across all doses)N/A[2]
Zemlan et al. (1996)Asymptomatic elevation of liver transaminasesN/A28% (across all doses)N/A[3]

Other reported adverse events included cholinergic side effects such as diarrhea, nausea, and vomiting.[3]

Historical Development and Discontinuation

Velnacrine showed some promise in early clinical trials, demonstrating a modest improvement in cognitive function in a subset of patients with Alzheimer's disease.[2][6] However, the significant incidence of elevated liver enzymes, a safety concern inherited from its parent compound tacrine, ultimately hampered its development.[2][3][4] The FDA's Peripheral and Central Nervous System Drugs Advisory Committee voted against recommending the approval of velnacrine. Consequently, further research and development of velnacrine for the treatment of Alzheimer's disease were discontinued.

Conclusion

The story of velnacrine's discovery and development is a salient case study in the challenges of drug development for neurodegenerative diseases. While it demonstrated the potential of acetylcholinesterase inhibition as a therapeutic strategy for Alzheimer's disease, its clinical utility was ultimately limited by its safety profile, particularly the risk of hepatotoxicity. The research into velnacrine and other tacrine analogues, however, paved the way for the development of second-generation acetylcholinesterase inhibitors with improved safety and tolerability, which have since become a mainstay in the symptomatic treatment of Alzheimer's disease.

References

Exploratory

Velnacrine: A Technical Guide to its Nomenclature, Properties, and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of velnacrine, a reversible cholinesterase inhibitor. The document details its IUPAC nomenclature and...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of velnacrine, a reversible cholinesterase inhibitor. The document details its IUPAC nomenclature and known synonyms, summarizes its physicochemical and pharmacological properties in a tabular format, presents a detailed experimental protocol for its synthesis and a key bioassay, and illustrates its mechanism of action within the cholinergic signaling pathway.

IUPAC Nomenclature and Synonyms

Velnacrine is chemically designated as 9-amino-1,2,3,4-tetrahydroacridin-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is also widely known by a variety of synonyms and identifiers, which are crucial for comprehensive literature and database searches.

Known Synonyms and Identifiers:

  • 1-hydroxytacrine[1][2]

  • HP 029 free base

  • 9-ATHCO[1]

  • Velnacrinum[1]

  • Velnacrina[1]

  • 1,2,3,4-tetrahydro-9-aminoacridin-1-ol[2]

  • CAS Numbers: 124027-47-0, 118909-22-1 (Maleate salt)[2]

  • PubChem CID: 3655[1][2]

  • ChEMBL ID: CHEMBL51934[1][2]

  • UNII: Y2P6NV151K[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for velnacrine, encompassing its physicochemical properties and pharmacological activity. This information is essential for its application in research and development.

Table 1: Physicochemical Properties of Velnacrine

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O[1][2]
Molecular Weight 214.26 g/mol [1]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 214.110613 g/mol [1]
Monoisotopic Mass 214.110613 g/mol [1]
Topological Polar Surface Area 59.1 Ų[1]
Heavy Atom Count 16PubChem
Formal Charge 0PubChem
Complexity 258[1]

Table 2: Pharmacological and Pharmacokinetic Data

ParameterValueSpeciesSource
IC₅₀ (Acetylcholinesterase) 3.27 µMNot Specified
LD₅₀ (Acute Toxicity) 65 mg/kgRat
Elimination Half-life 1.6 - 6 hoursHuman

Experimental Protocols

This section provides detailed methodologies for the synthesis of velnacrine and a standard protocol for assessing its primary biological activity, the inhibition of acetylcholinesterase.

Synthesis of Velnacrine

The synthesis of velnacrine can be achieved through a multi-step process, adapted from established procedures for tacrine and its analogs. The following protocol outlines a representative synthetic route.

Materials:

  • 2-Aminobenzonitrile

  • Cyclohexanone

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Dry Toluene

  • 2 M Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Reducing agent (e.g., Sodium borohydride)

  • Appropriate solvents for purification (e.g., ethanol, ethyl acetate)

Procedure:

  • Condensation: To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry toluene, slowly add boron trifluoride diethyl etherate (1.2 equivalents) via a syringe.

  • Reflux the mixture for 24 hours.

  • After cooling, decant the toluene.

  • Hydrolysis and Cyclization: Add 2 M NaOH to the residue and reflux for another 24 hours.

  • After cooling, extract the reaction mixture with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the intermediate ketone.

  • Reduction: Dissolve the intermediate ketone in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the combined organic layers and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain velnacrine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Velnacrine (test inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of velnacrine in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each concentration of the velnacrine solution.

    • Add 50 µL of the AChE solution to each well.

    • Include a positive control (a known AChE inhibitor) and a negative control (solvent alone).

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of velnacrine compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway and Mechanism of Action

Velnacrine exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2] In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate the nerve signal, and is then rapidly hydrolyzed by AChE in the synaptic cleft. By inhibiting AChE, velnacrine increases the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[3] This mechanism is particularly relevant in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Velnacrine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Choline + Acetyl-CoA choline_acetyltransferase Choline Acetyltransferase presynaptic_neuron->choline_acetyltransferase Substrates acetylcholine_synthesis Acetylcholine (ACh) choline_acetyltransferase->acetylcholine_synthesis Synthesis vesicle Synaptic Vesicle acetylcholine_synthesis->vesicle Packaging acetylcholine_released ACh vesicle->acetylcholine_released Release acetylcholinesterase Acetylcholinesterase (AChE) acetylcholine_released->acetylcholinesterase Hydrolysis postsynaptic_receptor ACh Receptor acetylcholine_released->postsynaptic_receptor Binding choline_reuptake Choline acetylcholinesterase->choline_reuptake Products acetate Acetate acetylcholinesterase->acetate choline_reuptake->presynaptic_neuron Reuptake signal_transduction Signal Transduction postsynaptic_receptor->signal_transduction Activation velnacrine Velnacrine velnacrine->acetylcholinesterase Inhibition

Caption: Mechanism of action of Velnacrine in the cholinergic synapse.

References

Foundational

Velnacrine: A Technical Overview for Drug Development Professionals

For immediate release: This technical guide provides a comprehensive overview of Velnacrine, a reversible cholinesterase inhibitor. The document is intended for researchers, scientists, and professionals involved in drug...

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This technical guide provides a comprehensive overview of Velnacrine, a reversible cholinesterase inhibitor. The document is intended for researchers, scientists, and professionals involved in drug development and neuroscience. It covers the fundamental chemical properties, mechanism of action, and historical clinical data related to Velnacrine.

Core Chemical Identifiers

Velnacrine is chemically known as 9-amino-1,2,3,4-tetrahydroacridin-1-ol. Its fundamental identifiers are summarized below.

IdentifierValue
CAS Registry Number 124027-47-0
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol

Mechanism of Action and Cholinergic Signaling

Velnacrine functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE and BChE, Velnacrine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism was the basis for its investigation as a potential therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic signaling.[2]

The cholinergic signaling pathway, crucial for cognitive functions such as memory and learning, is initiated by the release of acetylcholine from presynaptic neurons. Acetylcholine then binds to nicotinic and muscarinic receptors on postsynaptic neurons, propagating the nerve impulse. Acetylcholinesterase, present in the synaptic cleft, rapidly terminates this signal by breaking down acetylcholine. Velnacrine's inhibitory action on this enzyme leads to a potentiation of cholinergic signaling.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_storage Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_storage->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptors Cholinergic Receptors (Nicotinic/Muscarinic) ACh->Receptors Binds to Hydrolysis_Products Hydrolysis_Products AChE->Hydrolysis_Products Choline + Acetate Velnacrine Velnacrine Velnacrine->AChE Inhibits Signal Signal Transduction & Neuronal Response Receptors->Signal

Velnacrine's inhibition of acetylcholinesterase in the cholinergic synapse.

Clinical Trials and Efficacy in Alzheimer's Disease

Velnacrine underwent several clinical trials to evaluate its safety and efficacy in treating the cognitive symptoms of Alzheimer's disease.

A notable double-blind, placebo-controlled study involved 735 patients with mild-to-severe Alzheimer's.[3] In a six-week dose-replication phase of this study, patients treated with Velnacrine showed a statistically significant improvement in scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) compared to those on placebo (P < 0.001).[3] Patients on the highest dose of Velnacrine averaged a 4.1-point improvement on this scale.[3]

Another study randomized patients to receive a placebo, 150 mg/day of Velnacrine maleate, or 225 mg/day of Velnacrine maleate for 24 weeks. The cognitive scores of the placebo group deteriorated, while those in the Velnacrine groups did not, with the 225 mg/day dose showing more significant effects.

However, a major limiting factor for the clinical use of Velnacrine was the incidence of adverse effects, most notably asymptomatic elevation in liver transaminase levels, which was observed in approximately 29% of patients in one study.[3] Ultimately, the FDA's advisory board voted against recommending approval for Velnacrine, and research into its use as a cognitive enhancer for Alzheimer's disease has not been pursued since the mid-1990s.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A standard method for determining the in vitro efficacy of cholinesterase inhibitors like Velnacrine is the Ellman's assay. This colorimetric assay quantifies acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Velnacrine solution at various concentrations

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of a solution of Velnacrine at a specific concentration.

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

  • To initiate the reaction, add 50 µL of DTNB and 75 µL of ATCI to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

  • The rate of change in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of Velnacrine relative to a control without the inhibitor.

  • The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis node_prep_velnacrine Prepare Velnacrine Solutions (various conc.) node_add_velnacrine Add Velnacrine to 96-well Plate node_prep_velnacrine->node_add_velnacrine node_prep_reagents Prepare AChE, DTNB, and ATCI Solutions node_add_ache Add AChE Solution & Incubate node_prep_reagents->node_add_ache node_add_velnacrine->node_add_ache node_initiate_reaction Add DTNB and ATCI node_add_ache->node_initiate_reaction node_measure_absorbance Measure Absorbance at 405 nm (Kinetic) node_initiate_reaction->node_measure_absorbance node_calculate_inhibition Calculate % Inhibition node_measure_absorbance->node_calculate_inhibition node_determine_ic50 Determine IC50 Value node_calculate_inhibition->node_determine_ic50

References

Exploratory

Early-Phase Clinical Studies of Velnacrine for Alzheimer's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals Executive Summary Velnacrine (also known as HP 029) is a centrally-acting, reversible acetylcholinesterase (AChE) inhibitor investigated for the symptomatic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velnacrine (also known as HP 029) is a centrally-acting, reversible acetylcholinesterase (AChE) inhibitor investigated for the symptomatic treatment of Alzheimer's disease (AD). As a hydroxylated derivative of tacrine, its therapeutic rationale was based on the cholinergic hypothesis of AD, which posits that cognitive decline is partly attributable to a deficit in cholinergic neurotransmission. Early-phase clinical trials in the late 1980s and early 1990s aimed to establish the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of velnacrine. While initial studies demonstrated modest cognitive benefits in a subset of patients, the development of velnacrine was ultimately halted due to significant safety concerns, primarily dose-related, reversible hepatotoxicity. This technical guide provides a comprehensive overview of the data and methodologies from these foundational early-phase studies.

Mechanism of Action

Velnacrine's primary mechanism of action is the inhibition of the acetylcholinesterase enzyme. By reversibly binding to AChE, velnacrine prevents the hydrolysis of acetylcholine (ACh), a key neurotransmitter involved in memory and learning. This leads to an increased concentration and prolonged availability of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission at remaining functional neurons.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Cleft Increased ACh ACh->ACh_Cleft Release AChE AChE Enzyme ACh_Cleft->AChE Hydrolysis Receptor Cholinergic Receptors ACh_Cleft->Receptor Binding Velnacrine Velnacrine Velnacrine->AChE Inhibition Signal Enhanced Signal Receptor->Signal

Figure 1: Velnacrine's Mechanism of Action.

Phase I Clinical Studies: Pharmacokinetics and Safety

Phase I studies were conducted primarily in healthy volunteers, including elderly subjects, to assess the safety, tolerability, and pharmacokinetic profile of velnacrine.

Experimental Protocols

Pharmacokinetic Analysis: While specific, detailed protocols from the original studies are not fully available in published literature, the methodology for pharmacokinetic analysis would have followed standard industry practices of the time. Blood and urine samples were collected at various time points following single and multiple oral doses of velnacrine. Plasma concentrations of velnacrine were likely determined using a validated High-Performance Liquid Chromatography (HPLC) method with either UV or fluorescence detection, a common bioanalytical technique for such compounds. Key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) were calculated using non-compartmental analysis.

Safety and Tolerability Monitoring: Safety was assessed through continuous monitoring of adverse events (AEs), physical examinations, vital signs, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, serum chemistry, and urinalysis). Particular attention was paid to liver function tests (LFTs), including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), due to the known hepatotoxic potential of the parent compound, tacrine.

Data Presentation: Pharmacokinetics in Healthy Elderly Men

A multiple-dose, double-blind, placebo-controlled, ascending-dose study in 56 healthy elderly men provides the most detailed insight into velnacrine's pharmacokinetics in a relevant population.[1] The study evaluated doses of 25, 50, and 100 mg administered twice daily (BID), and 100 mg three times a day (TID) for 28 days.[1]

Table 1: Summary of Pharmacokinetic Parameters in Healthy Elderly Men

Parameter Observation Citation
Absorption Rapidly absorbed following oral administration. [1]
Cmax Increased as a function of the administered dose. [1]
AUC Showed dose-related increases. [1]
Tmax Not significantly affected by increasing doses or multiple dosing. [1]
t1/2 (Half-life) Not significantly affected by increasing doses or multiple dosing. [1]
Steady State Reached between days 2 and 3 of multiple dosing with no further accumulation. [1]

| Excretion | Approximately 11-30% of the administered dose was excreted in the urine. |[1] |

Note: Specific numerical values for Cmax, AUC, and t1/2 were not presented in a tabular format in the cited literature but were described qualitatively.

Data Presentation: Safety in Healthy Volunteers

Table 2: Safety and Tolerability in Healthy Elderly Men (28-Day Study)

Dose Key Findings Citation
Up to 100 mg TID No clinically important changes in safety variables. [1]
Up to 100 mg TID No evidence of hepatotoxicity (liver enzyme elevation). [1]

| 100 mg BID / TID | Gastrointestinal side effects (diarrhea) were the most common adverse events, reported by 9 of 56 subjects. None required treatment discontinuation. |[1] |

Phase II Clinical Studies: Efficacy and Safety in Alzheimer's Disease

Phase II studies were designed to evaluate the preliminary efficacy and further characterize the safety profile of velnacrine in patients with probable Alzheimer's disease. These were typically multi-center, double-blind, placebo-controlled trials with dose-ranging and dose-replication phases.

Experimental Protocols

Study Design Workflow: A common design involved an initial dose-ranging phase where patients received escalating doses of velnacrine (e.g., 30, 75, 150, 225 mg/day) to identify individual tolerability and response.[2] Responders, often defined as those showing a minimum improvement on a cognitive scale (e.g., a ≥4 point improvement on ADAS-Cog), would then enter a washout period followed by a randomized, double-blind, dose-replication phase where they received either their best-tolerated dose or a placebo for a defined period (e.g., 6-24 weeks).[2][3]

Screen Patient Screening (NINCDS-ADRDA Criteria) DoseRange Dose-Ranging Phase (Placebo-Controlled) Screen->DoseRange Washout Placebo Washout DoseRange->Washout Responders Identified Randomize Randomization Washout->Randomize VelnacrineArm Velnacrine (Best Tolerated Dose) Randomize->VelnacrineArm PlaceboArm Placebo Randomize->PlaceboArm FollowUp Follow-Up Assessments (e.g., 6 Weeks) VelnacrineArm->FollowUp PlaceboArm->FollowUp Analysis Efficacy & Safety Analysis FollowUp->Analysis

Figure 2: Phase II Dose-Replication Trial Workflow.

Efficacy Assessment: The primary efficacy measure in most trials was the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).[2][3] The ADAS-Cog is a standardized tool that evaluates memory, language, and praxis, with higher scores indicating greater impairment. Secondary measures often included the Clinician's Global Impression of Change (CGI-C).[3][4]

Pharmacodynamic Assessment (Cholinesterase Inhibition): While not always a primary endpoint, the degree of cholinesterase inhibition in red blood cells or plasma was measured to confirm the biological activity of velnacrine. The standard method for this is the Ellman assay, a colorimetric technique. This assay measures the activity of cholinesterase by detecting the product of substrate (acetylthiocholine) hydrolysis, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound measured spectrophotometrically at ~412 nm. The specific parameters of the assay used in the velnacrine trials are not detailed in the available literature.

Data Presentation: Efficacy

Multiple Phase II trials demonstrated a modest but statistically significant cognitive improvement in patients treated with velnacrine compared to placebo.

Table 3: Efficacy of Velnacrine in Patients with Alzheimer's Disease (ADAS-Cog)

Study (N) Dosing Regimen Duration Mean Change from Baseline on ADAS-Cog Citation
Mentane Study Group (N=735 total; N=309 in replication) 10-75 mg TID (Dose-ranging), then Best Dose Replication 6 Weeks -4.1 points improvement for highest dose group (vs. screen value). Statistically significant vs. placebo (p < 0.001). [3]
Zemlan et al., 1996 (N=236) 30-225 mg/day (Dose-ranging), then Best Dose Replication 6 Weeks Statistically significant improvement vs. placebo at 2, 4, and 6 weeks (p < 0.001 at week 6). [2]

| Antuono et al., 1995 (N=449) | 150 mg/day or 225 mg/day | 24 Weeks | Scores deteriorated in the placebo group (p < 0.05) but not in velnacrine groups. 225 mg was superior to 150 mg (p < 0.05). |[4] |

Negative values on the ADAS-Cog indicate cognitive improvement.

Data Presentation: Safety in Alzheimer's Disease Patients

The most significant safety concern that emerged during Phase II trials was hepatotoxicity, manifesting as asymptomatic elevations in liver transaminases. This adverse event was a primary reason for treatment discontinuation and ultimately led to the cessation of the drug's development.

Table 4: Incidence of Key Adverse Events in Velnacrine Phase II Trials

Adverse Event Study (N) Velnacrine Dose Incidence in Velnacrine Group (%) Incidence in Placebo Group (%) Citation
Elevated Liver Transaminases Mentane Study Group (N=735) Up to 225 mg/day 29% Not specified [3]
Zemlan et al., 1996 (N=236) Up to 225 mg/day 28% Not specified [2]
Antuono et al., 1995 (N=449) 150 mg/day 30% (stopped treatment) 3% (stopped treatment) [4]
Antuono et al., 1995 (N=449) 225 mg/day 24% (stopped treatment) 3% (stopped treatment) [4]
Diarrhea Zemlan et al., 1996 (N=236) Up to 225 mg/day 14% Not specified [2]
Nausea Zemlan et al., 1996 (N=236) Up to 225 mg/day 11% Not specified [2]
Vomiting Zemlan et al., 1996 (N=236) Up to 225 mg/day 5% Not specified [2]

| Skin Rash | Zemlan et al., 1996 (N=236) | Up to 225 mg/day | 8% | Not specified |[2] |

Conclusion and Future Directions

The early-phase clinical development of velnacrine for Alzheimer's disease followed a logical progression from establishing safety and pharmacokinetics in healthy volunteers to evaluating preliminary efficacy in patients. The studies confirmed the drug's mechanism as a cholinesterase inhibitor and demonstrated a modest, statistically significant benefit on cognitive measures in a subset of AD patients. However, the promising efficacy signals were overshadowed by a significant risk of hepatotoxicity. The high incidence of elevated liver transaminases (affecting 28-30% of patients in major trials) was deemed an unacceptable risk, leading to the discontinuation of its development.[2][3][4] The experience with velnacrine, much like its predecessor tacrine, highlighted the critical importance of balancing efficacy with safety and informed the development of subsequent, better-tolerated cholinesterase inhibitors for Alzheimer's disease.

References

Foundational

Velnacrine: An In-Depth Technical Guide to the Primary Active Metabolite of Tacrine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of velnacrine, the primary active metabolite of the first-generation acetylcholinesterase in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of velnacrine, the primary active metabolite of the first-generation acetylcholinesterase inhibitor, tacrine. Tacrine, historically significant as the first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, undergoes extensive first-pass metabolism, primarily yielding velnacrine (1-hydroxytacrine). This document delineates the metabolic pathway of tacrine, focusing on the pivotal role of cytochrome P450 1A2 (CYP1A2). It presents a comparative analysis of the pharmacological profiles of tacrine and velnacrine, with a focus on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, this guide includes a comparative summary of the pharmacokinetic properties and hepatotoxicity of both compounds. Visual diagrams generated using Graphviz are integrated to illustrate the metabolic pathway and experimental workflows, offering a clear and concise understanding of the core concepts.

Introduction

Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was a pioneering therapeutic agent for Alzheimer's disease, acting as a centrally active, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. By inhibiting these enzymes, tacrine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be deficient in Alzheimer's patients[3]. Despite its therapeutic rationale, the clinical utility of tacrine was hampered by its significant hepatotoxicity and a narrow therapeutic window[4][5].

Subsequent research into the metabolic fate of tacrine revealed that it is extensively metabolized in the liver, primarily through hydroxylation of the benzylic carbon by the cytochrome P450 enzyme CYP1A2[1][6]. This metabolic process yields 1-hydroxytacrine, also known as velnacrine, which was identified as the major and pharmacologically active metabolite[1][7]. Velnacrine itself is a potent cholinesterase inhibitor and has been the subject of clinical investigation for the treatment of Alzheimer's disease[8][9][10]. This guide provides a detailed examination of velnacrine as a primary active metabolite of tacrine, offering valuable insights for researchers and professionals in the field of drug development.

Metabolic Pathway of Tacrine to Velnacrine

The biotransformation of tacrine to velnacrine is a critical aspect of its pharmacology. This metabolic conversion is predominantly mediated by the cytochrome P450 1A2 (CYP1A2) isoenzyme in the liver[7][11][12]. The process involves the hydroxylation of the 1-position of the tetrahydroacridine ring system of tacrine, resulting in the formation of 1-hydroxytacrine (velnacrine).

Tacrine_Metabolism Tacrine Tacrine Velnacrine Velnacrine (1-hydroxytacrine) Tacrine->Velnacrine Hydroxylation CYP1A2 CYP1A2 (Liver Microsomes) CYP1A2->Tacrine

Caption: Metabolic conversion of Tacrine to Velnacrine.

Comparative Pharmacological Profile

Both tacrine and its primary metabolite, velnacrine, exhibit inhibitory activity against key enzymes in cholinergic neurotransmission, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the available quantitative data on their inhibitory potency, expressed as IC50 values. It is important to note that variations in experimental conditions can influence these values.

CompoundTarget EnzymeIC50 (nM)Source
Tacrine Acetylcholinesterase (AChE)31[13][14]
Butyrylcholinesterase (BChE)25.6[13]
Acetylcholinesterase (AChE)109[6]
Velnacrine Acetylcholinesterase (AChE)Data not available in comparative studies
Butyrylcholinesterase (BChE)Data not available in comparative studies

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a widely used spectrophotometric method to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine iodide (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from human red blood cells)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (Tacrine, Velnacrine) dissolved in a suitable solvent (e.g., DMSO)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in phosphate buffer (pH 8.0).

  • Assay in 96-well Plate:

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

    • Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.

    • Add 10 µL of AChE solution (1 U/mL).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.

  • Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM ATCI to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals for a defined period (e.g., 10 minutes).

  • Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

AChE_Inhibition_Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Reagents: Buffer, AChE, DTNB, ATCI C Add Buffer, Test Compound, and AChE to 96-well plate A->C B Prepare Test Compound Dilutions B->C D Pre-incubate at 25°C for 10 min C->D E Add DTNB D->E F Add ATCI to initiate reaction E->F G Measure Absorbance at 412 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for AChE Inhibition Assay.

In Vitro Metabolism of Tacrine using Human Liver Microsomes

This protocol provides a general framework for studying the CYP1A2-mediated metabolism of tacrine to velnacrine in vitro.

Principle: Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 enzymes, including CYP1A2. By incubating tacrine with HLMs in the presence of necessary cofactors (NADPH), the metabolic conversion to velnacrine can be observed and quantified.

Materials:

  • Human Liver Microsomes (HLMs)

  • Tacrine

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Analytical standards for tacrine and velnacrine

  • LC-MS/MS system for quantification

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and tacrine at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a quenching solution, such as cold acetonitrile. This will precipitate the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of tacrine and the formation of velnacrine in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of velnacrine formed over time to determine the rate of metabolism.

Comparative Pharmacokinetics and Hepatotoxicity

The pharmacokinetic profiles and potential for liver injury are critical parameters in the evaluation of tacrine and velnacrine.

ParameterTacrineVelnacrine
Bioavailability (Oral) Low and variable (~17%) due to extensive first-pass metabolism[15]Expected to be higher than tacrine if administered directly, bypassing first-pass metabolism of the parent drug.
Metabolism Extensively metabolized, primarily by CYP1A2 to velnacrine and other metabolites[7][16]Further metabolized to dihydroxy and conjugated metabolites[13]
Elimination Half-life 2-4 hours[1]Data not consistently reported, but likely similar to or slightly longer than tacrine.
Hepatotoxicity Associated with a high incidence of elevated liver transaminases[4][5]Also associated with hepatotoxicity, with a significant percentage of patients in clinical trials showing elevated liver enzymes[17]

While velnacrine is an active metabolite, it also appears to contribute to the hepatotoxicity observed with tacrine administration. Cytotoxicity studies in cultured hepatocytes have shown that both tacrine and velnacrine can induce cellular damage[8]. The exact mechanisms of hepatotoxicity are complex and may involve the formation of reactive metabolites[3].

Conclusion

Velnacrine is unequivocally the primary and pharmacologically active metabolite of tacrine, formed through CYP1A2-mediated hydroxylation. As a potent cholinesterase inhibitor in its own right, velnacrine contributes significantly to the therapeutic effects observed after tacrine administration. However, it also shares the liability of hepatotoxicity associated with its parent compound. The in-depth understanding of the metabolic pathway from tacrine to velnacrine, along with their comparative pharmacological and toxicological profiles, is essential for the rational design of safer and more effective second-generation cholinesterase inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to this field.

References

Exploratory

Synthetic Pathways for Velnacrine Thia-analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic pathways for velnacrine thia-analogues, a class of compounds with potential therapeu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for velnacrine thia-analogues, a class of compounds with potential therapeutic applications, particularly in the context of Alzheimer's disease. Velnacrine, a less toxic analogue of tacrine, has been a scaffold for the development of new cholinesterase inhibitors. The replacement of a methylene group in the cyclohexyl ring of velnacrine with a sulfur atom, creating thiopyranoquinoline structures, has been a key strategy in modifying its pharmacological profile.[1] This guide details the prevalent synthetic methodologies, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and provides visualizations of the reaction pathways.

Core Synthetic Strategy: The Friedländer Annulation

The primary and most versatile method for synthesizing the core structure of velnacrine thia-analogues is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl nitrile with a cyclic ketone, typically catalyzed by a Lewis acid or under basic conditions.[2][3] In the context of velnacrine thia-analogues, the key starting material is a substituted 3-amino-2-cyanothiophene, which upon reaction with a cycloalkanone, yields the desired thieno[2,3-b]quinoline scaffold.[4]

Logical Flow of the Friedländer Synthesis

The following diagram illustrates the general logical workflow for the synthesis of velnacrine thia-analogues via the Friedländer condensation.

logical_workflow Start Starting Materials (Aminothiophene, Cycloalkanone) Reaction Friedländer Condensation Start->Reaction Lewis Acid/Base Catalyst Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Velnacrine Thia-analogue Characterization->Final_Product

Caption: General workflow for the synthesis of velnacrine thia-analogues.

Synthetic Pathways and Quantitative Data

Several variations of the Friedländer condensation have been employed to synthesize a range of velnacrine thia-analogues, including unsubstituted and chlorinated derivatives. The choice of catalyst and reaction conditions can significantly influence the yield of the final product.

Pathway 1: Synthesis of Unsubstituted Velnacrine Thia-analogues

The condensation of 3-amino-2-cyanothiophenes with cycloalkanones is a direct route to the core thia-analogue structure.[4]

pathway1 cluster_reactants Reactants cluster_conditions Reaction Conditions aminothiophene 3-Amino-2-cyanothiophene product Velnacrine Thia-analogue aminothiophene->product cycloalkanone Cycloalkanone cycloalkanone->product catalyst Lewis Acid (e.g., AlCl3, SnCl4) or Base solvent Solvent (e.g., Toluene, DCE) temperature Reflux

Caption: Synthesis of unsubstituted velnacrine thia-analogues.

Pathway 2: Synthesis of Chlorinated Velnacrine Thia-analogues

The introduction of a chlorine atom at different positions on the aromatic ring can be achieved by using chlorinated o-aminobenzonitriles as starting materials in the Friedländer condensation.[2] This modification has been shown to influence the biological activity of the resulting compounds.[1]

pathway2 cluster_reactants Reactants cluster_intermediates Intermediate Formation chloro_aminobenzonitrile Chloro-substituted 2-Aminobenzonitrile gewald Gewald Reaction chloro_aminobenzonitrile->gewald thioglycolate Ethyl Thioglycolate thioglycolate->gewald cycloalkanone Cycloalkanone friedlander Friedländer Condensation cycloalkanone->friedlander aminothiophene Chloro-substituted 3-Amino-2-cyanothiophene gewald->aminothiophene aminothiophene->friedlander product Chlorinated Velnacrine Thia-analogue friedlander->product

References

Protocols & Analytical Methods

Method

Protocols for the Chemical Synthesis of Velnacrine: Application Notes

For Researchers, Scientists, and Drug Development Professionals Abstract Velnacrine, a reversible cholinesterase inhibitor, has been investigated for its potential therapeutic effects in Alzheimer's disease. As a hydroxy...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine, a reversible cholinesterase inhibitor, has been investigated for its potential therapeutic effects in Alzheimer's disease. As a hydroxylated analog of tacrine, its synthesis involves the formation of the 9-amino-1,2,3,4-tetrahydroacridine core, followed by or incorporating the introduction of a hydroxyl group at the 1-position of the cyclohexyl ring. This document provides detailed application notes and experimental protocols for the chemical synthesis of velnacrine, focusing on key synthetic strategies such as the Friedländer annulation and related cyclization reactions. The protocols are compiled from various literature sources to offer a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

The synthesis of velnacrine and its parent compound, tacrine, has been a subject of considerable interest due to their pharmacological activities. The core structure, 9-amino-1,2,3,4-tetrahydroacridine, is typically assembled through a cyclocondensation reaction. The most common approach is a variation of the Friedländer annulation, which involves the reaction of an o-aminoaryl nitrile or ketone with a cyclic ketone. This document outlines the primary synthetic routes to velnacrine, providing detailed experimental procedures and summarizing key reaction parameters for easy comparison.

Synthetic Strategies

The synthesis of velnacrine primarily revolves around the construction of the tetracyclic acridine system. Two main strategies are highlighted:

  • Direct Synthesis from a Hydroxylated Precursor: This approach involves the use of a cyclohexanone derivative already bearing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group.

  • Post-Modification of the Acridine Core: This strategy involves the synthesis of a tacrine-like intermediate, followed by the introduction of the hydroxyl group in a subsequent step.

The most direct and commonly cited route involves the reaction of 2-aminobenzonitrile with a cyclohexan-1,3-dione derivative, followed by reduction of the resulting ketone to afford velnacrine.

Key Synthetic Protocols

Several methods for the synthesis of the core tetrahydroacridine ring system have been reported. Below are detailed protocols for the synthesis of tacrine, which can be adapted for the synthesis of velnacrine by using appropriately substituted starting materials.

Protocol 1: Friedländer Annulation using p-Toluenesulfonic Acid

This method utilizes p-toluenesulfonic acid as a catalyst for the condensation of 2-aminobenzonitrile and cyclohexanone.[1][2]

Reaction:

Experimental Procedure:

  • A solution of 2-aminobenzonitrile (1 equivalent) in xylenes is prepared.

  • A catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents) is added, and the mixture is heated to reflux with stirring.[3]

  • A solution of cyclohexanone (1 equivalent) in xylenes is added dropwise to the refluxing mixture.

  • The reaction mixture is refluxed for 8 to 12 hours.[3]

  • After cooling, an additional 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate are added.[3]

  • The mixture is heated to reflux for another 3 to 7 hours.[3]

  • The product, as the p-toluenesulfonic acid salt, is isolated by filtration.

  • The free base can be obtained by basifying with aqueous sodium hydroxide.[3]

Protocol 2: Synthesis using Boron Trifluoride Etherate

This protocol employs a Lewis acid catalyst, boron trifluoride diethyl etherate, for the cyclization reaction.[4]

Reaction:

Experimental Procedure:

  • To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry toluene, add boron trifluoride diethyl etherate (1.2 equivalents) slowly via a syringe.[4]

  • Reflux the mixture for 24 hours.[4]

  • After cooling, decant the toluene.

  • Add 2 M NaOH to the residue and reflux for another 24 hours.[4]

  • After cooling, extract the reaction mixture with dichloromethane.

  • Combine the organic layers, dry over Na2SO4, and evaporate the solvent under reduced pressure to yield the product.[4]

Protocol 3: Synthesis of Velnacrine Precursor

This protocol describes the synthesis of a key precursor to velnacrine, 9-amino-1,2,3,4-tetrahydroacridin-1-ol.[5]

Reaction:

Experimental Procedure:

  • Dissolve 3.00 g of 9-amino-1,2,3,4-tetrahydroacridin-1-ol in 50 ml of acetic acid.

  • Add 0.75 ml (1 equivalent) of H2SO4 to the mechanically stirred solution at room temperature.[5]

  • Warm the reaction mixture on a steam bath, which will cause a precipitate to form.

  • After 30 minutes of heating, the reaction is complete (monitored by thin-layer chromatography).[5]

  • Pour the reaction mixture into excess ice/10% NaOH and collect the precipitate.[5]

  • Dissolve the precipitate in dichloromethane, dry over MgSO4, filter, and evaporate to a solid.

  • Purify the solid by silica gel chromatography.

  • Recrystallize the product twice from dichloromethane/hexanes to yield the final product.[5]

Quantitative Data Summary

ProtocolReactantsCatalyst/ReagentSolventTemperatureTimeYieldReference
1 2-Aminobenzonitrile, Cyclohexanonep-Toluenesulfonic acidXylenesReflux11-19 hNot specified[1][2][3]
2 2-Aminobenzonitrile, CyclohexanoneBF3·Et2O, NaOHTolueneReflux48 h81%[4]
3 9-Amino-1,2,3,4-tetrahydroacridin-1-ol precursorH2SO4Acetic AcidSteam Bath0.5 h52%[5]
- 2-Aminobenzonitrile, CyclohexanoneZinc Chloride-High Temp.--[2][3]
- Amide PrecursorHofmann Degradation---~65%[3]
- Tacrine PrecursorPhosphorus Pentoxide---30%[3]

Visualizing the Synthetic Pathways

Friedländer Annulation for Tacrine Synthesis

This diagram illustrates the general workflow for the synthesis of the tacrine core via Friedländer annulation, which is a key step in many velnacrine syntheses.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Reactant1 2-Aminobenzonitrile Mixing Mixing of Reactants Reactant1->Mixing Reactant2 Cyclohexanone Reactant2->Mixing Catalyst Acid Catalyst (e.g., p-TSA, BF3·Et2O) Cyclization Cyclocondensation Catalyst->Cyclization Solvent Solvent (e.g., Xylene, Toluene) Solvent->Cyclization Heat Heat (Reflux) Heat->Cyclization Mixing->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine) Purification->Product

Caption: Workflow for Tacrine Synthesis.

General Synthetic Route to Velnacrine

This diagram outlines a plausible synthetic pathway to velnacrine starting from 2-aminobenzonitrile and a diketone, followed by reduction.

G cluster_start Reactants cluster_intermediate_formation Intermediate Formation cluster_reduction Reduction Step cluster_final_product Final Product Start1 2-Aminobenzonitrile Condensation Cyclocondensation Start1->Condensation Start2 Cyclohexan-1,3-dione Start2->Condensation Intermediate 9-Amino-3,4-dihydroacridin-1(2H)-one Condensation->Intermediate Reduction Ketone Reduction (e.g., NaBH4) Intermediate->Reduction Velnacrine Velnacrine (9-Amino-1,2,3,4-tetrahydroacridin-1-ol) Reduction->Velnacrine

Caption: Velnacrine Synthetic Pathway.

Conclusion

The synthesis of velnacrine can be achieved through modifications of established routes for tacrine synthesis. The Friedländer annulation remains a cornerstone of this chemistry, with various catalysts and conditions offering different advantages in terms of yield and reaction time. The choice of starting materials, particularly the cyclohexanone derivative, is critical for the direct synthesis of velnacrine. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the synthesis of velnacrine and related compounds for further investigation.

References

Application

Velnacrine Dosage and Administration in Early Human Trials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the dosage, administration, and experimental protocols employed in the early human clinical trials of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols employed in the early human clinical trials of Velnacrine, a cholinesterase inhibitor investigated for the treatment of Alzheimer's disease. The information is compiled from published clinical trial data and is intended to serve as a reference for researchers in the field of neurodegenerative disease and drug development.

Velnacrine Dosage and Administration

Early clinical trials of Velnacrine explored a range of oral dosages in both healthy volunteers and patients with Alzheimer's disease. The studies typically followed single ascending dose (SAD) and multiple ascending dose (MAD) designs to evaluate the safety, tolerability, and pharmacokinetics of the drug.

Single Ascending Dose (SAD) Studies in Healthy Volunteers

Initial Phase I trials in healthy volunteers focused on establishing the safety and pharmacokinetic profile of single doses of Velnacrine.

Study Population Dosage Range Administration Key Findings
Healthy Volunteers100 mg to 150 mgSingle oral doseAttenuated scopolamine-induced cognitive impairment.[1]
Multiple Ascending Dose (MAD) and Dose-Ranging Studies

Subsequent trials in both healthy elderly subjects and Alzheimer's patients assessed the effects of multiple dosing and identified tolerable dose ranges. A notable finding from these early trials was the difference in tolerability between healthy individuals and those with Alzheimer's disease.

Study Population Dosage Regimen Duration Key Findings
Healthy Elderly Men (n=56)25 mg, 50 mg, 100 mg twice daily; 100 mg three times daily28 daysTolerated dosage up to 300 mg/day.
Alzheimer's Disease Patients (n=24)Sequential escalation to 225 mg/day, 300 mg/day, 450 mg/day (three times daily)10 days300 mg/day was not well-tolerated; 225 mg/day was the maximum tolerated dose in this patient population. A 450 mg/day dose resulted in a tonic seizure in one patient.
Alzheimer's Disease Patients (n=423)Up to 225 mg/day6 weeksModest benefit observed in approximately one-third of patients.[1]
Alzheimer's Disease Patients (n=35)150 mg/day10 daysSuperior to placebo in improving language, praxis, and memory.[1]
Alzheimer's Disease Patients (n=236)30, 75, 150, 225 mg/dayEach for one weekDose-ranging to identify responders for a subsequent 6-week replication study.
Alzheimer's Disease Patients (n=735)10, 25, 50, 75 mg t.i.d.Dose-ranging followed by a 6-week replication studyModest clinical improvement observed in a subset of patients.
Alzheimer's Disease Patients (n=449)150 mg/day or 225 mg/day24 weeksBoth dosages showed modest but significant benefits compared to placebo, with 225 mg/day being more effective.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments conducted during the early clinical evaluation of Velnacrine.

Phase I Single and Multiple Ascending Dose Trial Protocol

This protocol is a representative example based on the designs of early Velnacrine trials.

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of Velnacrine in healthy volunteers and patients with Alzheimer's disease.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

Participant Population:

  • Part A (SAD): Healthy adult volunteers.

  • Part B (MAD): Healthy elderly volunteers or patients with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria.

Inclusion Criteria:

  • Age 18-55 for healthy volunteers; 55 and older for elderly and Alzheimer's cohorts.

  • Good general health as determined by medical history, physical examination, and clinical laboratory tests.

  • For Alzheimer's patients, a Mini-Mental State Examination (MMSE) score within a specified range (e.g., 18-26).

Exclusion Criteria:

  • History of significant cardiovascular, hepatic, renal, or neurological disease (other than Alzheimer's for the patient cohort).

  • Use of any investigational drug within 30 days prior to screening.

  • Known hypersensitivity to cholinesterase inhibitors.

Drug Administration:

  • Velnacrine or placebo administered orally with a standardized volume of water after an overnight fast.

  • SAD: Single doses administered on Day 1.

  • MAD: Doses administered daily or multiple times a day for a specified period (e.g., 14-28 days).

Pharmacokinetic (PK) Assessment:

  • Serial blood and urine samples were collected to characterize the absorption, distribution, metabolism, and excretion (ADME) of Velnacrine. Due to the limited availability of specific sampling schedules from the original Velnacrine trials, the following represents a typical intensive PK sampling schedule for a Phase I study:

    • Blood Sampling: Pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose for SAD. For MAD studies, trough and peak samples were collected at steady state.

    • Urine Collection: Pre-dose, and in intervals of 0-4, 4-8, 8-12, and 12-24 hours post-dose.

Safety and Tolerability Assessments:

  • Continuous monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature).

  • Electrocardiogram (ECG) recordings at pre-dose and specified post-dose intervals.

  • Adverse event (AE) monitoring and reporting throughout the study.

  • Clinical laboratory tests (hematology, clinical chemistry, urinalysis) at screening, pre-dose, and at the end of the study. A key safety concern that emerged was the elevation of liver transaminases.[2]

Efficacy Assessment Protocol: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog was a primary endpoint for assessing the efficacy of Velnacrine in Alzheimer's disease patients.

Objective: To measure changes in cognitive function in response to Velnacrine treatment.

Procedure:

  • Administration: The ADAS-Cog is administered by a trained rater in a quiet, well-lit room.

  • Tasks: The scale consists of 11 tasks that assess various cognitive domains including memory, language, and praxis.

  • Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.

  • Frequency: The ADAS-Cog was typically administered at baseline and at the end of the treatment period in dose-ranging and replication studies.

Visualizations

Signaling Pathway of Velnacrine

Velnacrine is a cholinesterase inhibitor, which increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a deficit in cholinergic signaling.[3][4] The increased acetylcholine can then act on postsynaptic nicotinic and muscarinic receptors, which are involved in cognitive processes.[3][4][5] Activation of these receptors can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which is associated with neuroprotection.[6]

Velnacrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis nAChR Nicotinic Receptor ACh->nAChR Binds to mAChR Muscarinic Receptor ACh->mAChR Binds to Velnacrine Velnacrine Velnacrine->AChE Inhibition PI3K_Akt PI3K-Akt Pathway nAChR->PI3K_Akt Activates mAChR->PI3K_Akt Activates Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Promotes Cognitive_Function Improved Cognitive Function Neuroprotection->Cognitive_Function Leads to

Caption: Velnacrine inhibits acetylcholinesterase, increasing acetylcholine and enhancing neuroprotective signaling.

Experimental Workflow for a Dose-Escalation Trial

The following diagram illustrates a typical workflow for a Phase I dose-escalation clinical trial, similar to those conducted for Velnacrine.

Dose_Escalation_Workflow Start Screening Randomization Randomization Start->Randomization Dose_Cohort_1 Dose Cohort 1 (Low Dose) Randomization->Dose_Cohort_1 Placebo_1 Placebo Randomization->Placebo_1 Dose_Cohort_2 Dose Cohort 2 (Mid Dose) Randomization->Dose_Cohort_2 Placebo_2 Placebo Randomization->Placebo_2 Dose_Cohort_3 Dose Cohort 3 (High Dose) Randomization->Dose_Cohort_3 Placebo_3 Placebo Randomization->Placebo_3 Safety_Assessment_1 Safety & PK Assessment Dose_Cohort_1->Safety_Assessment_1 Placebo_1->Safety_Assessment_1 Dose_Escalation_Decision Dose Escalation Decision Safety_Assessment_1->Dose_Escalation_Decision Dose_Escalation_Decision->Dose_Cohort_2 Safe Dose_Escalation_Decision->Dose_Cohort_3 Safe MTD Determine MTD Dose_Escalation_Decision->MTD Not Safe Safety_Assessment_2 Safety & PK Assessment Dose_Cohort_2->Safety_Assessment_2 Placebo_2->Safety_Assessment_2 Safety_Assessment_2->Dose_Escalation_Decision Safety_Assessment_3 Safety & PK Assessment Dose_Cohort_3->Safety_Assessment_3 Placebo_3->Safety_Assessment_3 Safety_Assessment_3->MTD End End of Study MTD->End

Caption: A typical workflow for a dose-escalation clinical trial to determine the Maximum Tolerated Dose (MTD).

References

Method

Application Notes and Protocols: In Vitro Bioactivity of Velnacrine

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for a selection of in vitro assays to characterize the bioactivity of velnacrine, a reversible acetylchol...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of in vitro assays to characterize the bioactivity of velnacrine, a reversible acetylcholinesterase (AChE) inhibitor. The described methods are fundamental for screening and characterizing compounds targeting the cholinergic system and amyloid precursor protein (APP) processing, both of which are implicated in the pathology of Alzheimer's disease.

Introduction to Velnacrine

Velnacrine is a derivative of tacrine and acts as a centrally active, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Its primary mechanism of action is to increase the levels of acetylcholine in the synaptic cleft by preventing its breakdown.[1] This enhancement of cholinergic neurotransmission is the rationale for its investigation as a potential therapeutic agent for Alzheimer's disease, a condition characterized by a deficit in cholinergic function.[1][2] Beyond its effects on cholinesterases, velnacrine has been reported to interact with muscarinic and nicotinic acetylcholine receptors and may modulate the processing of amyloid precursor protein (APP), a key protein in the formation of amyloid plaques.[3]

Quantitative Bioactivity Data of Velnacrine

The following tables summarize the quantitative data for velnacrine's bioactivity across various in vitro assays. This data is essential for understanding the compound's potency and selectivity.

Table 1: Cholinesterase Inhibition by Velnacrine

Target EnzymeAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
Acetylcholinesterase (AChE)Ellman's Method3.65Tacrine-
Butyrylcholinesterase (BChE)Ellman's Method-Tacrine-

Table 2: Receptor Binding Affinity of Velnacrine

Receptor SubtypeRadioligandKi (nM)
Muscarinic M1 Receptor[3H]-PirenzepineNot Available
Muscarinic M2 Receptor[3H]-AF-DX 384Not Available
Muscarinic M3 Receptor[3H]-4-DAMPNot Available
Nicotinic α4β2 Receptor[3H]-NicotineNot Available
Nicotinic α7 Receptor[3H]-MethyllycaconitineNot Available

Specific Ki values for velnacrine at these receptor subtypes were not found in the provided search results. Further focused studies would be required to determine these values.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured at 412 nm.[4][5][6]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Velnacrine (or other test compounds)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Eserine (positive control)

Protocol:

  • Prepare stock solutions of velnacrine and eserine in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well in triplicate:

    • 40 µL of velnacrine at various concentrations (e.g., 0.02, 0.2, 2, 20, 200 µg/mL). For the positive control, use eserine. For the negative control (100% activity), add 40 µL of the vehicle solvent.

    • 35 µL of 50 mM Tris-HCl (pH 8.0) containing 0.1% BSA.

    • 50 µL of 3 mM DTNB in Tris-HCl buffer.

    • 50 µL of AChE solution (e.g., 1 mg/mL in Tris-HCl buffer).

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of 15 mM ATCI to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 5 seconds) for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration of velnacrine.

  • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the velnacrine concentration and determine the IC50 value from the resulting dose-response curve.

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Plate Prepare Plate Prepare Reagents->Prepare Plate Add Velnacrine Add Velnacrine Prepare Plate->Add Velnacrine Add Buffer_DTNB_AChE Add Buffer, DTNB, AChE Add Velnacrine->Add Buffer_DTNB_AChE Incubate_1 Incubate (37°C, 5 min) Add Buffer_DTNB_AChE->Incubate_1 Add ATCI Add ATCI (Substrate) Incubate_1->Add ATCI Measure Absorbance Measure Absorbance (412 nm) Add ATCI->Measure Absorbance Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Muscarinic M1 Receptor Competitive Binding Assay

This assay determines the binding affinity of velnacrine for the muscarinic M1 receptor by measuring its ability to compete with a radiolabeled antagonist, such as [3H]-pirenzepine.[7][8]

Materials:

  • Cell membranes expressing the human muscarinic M1 receptor

  • [3H]-Pirenzepine (radioligand)

  • Velnacrine (or other test compounds)

  • Atropine (non-specific muscarinic antagonist for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Protocol:

  • Prepare cell membranes expressing the M1 receptor.

  • In a series of tubes, add a constant concentration of [3H]-pirenzepine (e.g., at its Kd concentration).

  • Add increasing concentrations of velnacrine to the tubes.

  • For determining non-specific binding, add a high concentration of atropine to a separate set of tubes.

  • Add the cell membrane preparation to each tube to initiate the binding reaction.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each velnacrine concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the velnacrine concentration.

  • Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship for Competitive Binding Assay

Competitive_Binding Receptor Muscarinic M1 Receptor Binding Specific Binding Receptor->Binding Radioligand [3H]-Pirenzepine Radioligand->Binding Velnacrine Velnacrine Velnacrine->Binding Competes with Radioligand

Caption: Competitive binding of velnacrine and a radioligand to the M1 receptor.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay is similar to the muscarinic receptor binding assay but uses a radioligand specific for nicotinic receptors, such as [3H]-nicotine or [3H]-epibatidine, to determine the binding affinity of velnacrine.[9][10]

Materials:

  • Brain tissue homogenates (e.g., rat cortex) or cell lines expressing the desired nAChR subtype (e.g., α4β2 or α7)

  • [3H]-Nicotine or another suitable radioligand

  • Velnacrine (or other test compounds)

  • (-)-Nicotine (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Protocol:

  • Prepare brain tissue homogenates or cell membranes.

  • Follow the same general procedure as the muscarinic receptor competitive binding assay (Protocol 2), substituting the appropriate nAChR preparation and radioligand.

  • For non-specific binding, use a high concentration of unlabeled (-)-nicotine.

  • Calculate the Ki value for velnacrine at the specific nAChR subtype using the Cheng-Prusoff equation.

In Vitro Assay for Amyloid Precursor Protein (APP) Processing

This assay evaluates the effect of velnacrine on the processing of APP by measuring the levels of secreted amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) in the conditioned media of cultured cells.

Materials:

  • Human neuroblastoma cells (e.g., SH-SY5Y) or other suitable cell line

  • Cell culture media and supplements

  • Velnacrine (or other test compounds)

  • ELISA kits for human Aβ40 and Aβ42

  • Microplate reader for ELISA

Protocol:

  • Culture the cells to a suitable confluency in multi-well plates.

  • Treat the cells with various concentrations of velnacrine for a specified period (e.g., 24-48 hours).

  • Collect the conditioned media from each well.

  • Centrifuge the media to remove any cellular debris.

  • Quantify the levels of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[10][11][12]

  • Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates.

  • Analyze the dose-dependent effect of velnacrine on the secretion of Aβ peptides.

Signaling Pathway of APP Processing

APP_Processing cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-Secretase APP->alpha_secretase APP->alpha_secretase beta_secretase β-Secretase (BACE1) APP->beta_secretase APP->beta_secretase sAPP_alpha sAPPα (soluble) alpha_secretase->sAPP_alpha C83 C83 fragment alpha_secretase->C83 sAPP_beta sAPPβ (soluble) beta_secretase->sAPP_beta C99 C99 fragment beta_secretase->C99 gamma_secretase γ-Secretase AICD AICD (intracellular domain) gamma_secretase->AICD gamma_secretase->AICD Abeta Aβ Peptides (Aβ40, Aβ42) gamma_secretase->Abeta P3 P3 peptide gamma_secretase->P3 C83->gamma_secretase C83->gamma_secretase C99->gamma_secretase C99->gamma_secretase

Caption: Amyloid Precursor Protein (APP) is processed via two main pathways.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the bioactivity of velnacrine and other potential Alzheimer's disease therapeutics. By systematically evaluating a compound's effects on key molecular targets, researchers can gain valuable insights into its mechanism of action, potency, and selectivity, which are critical for guiding further drug development efforts.

References

Application

Velnacrine in Cholinergic Neurotransmission Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Velnacrine, a reversible acetylcholinesterase (AChE) inhibitor, serves as a valuable pharmacological tool for investigating the intricacies of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a reversible acetylcholinesterase (AChE) inhibitor, serves as a valuable pharmacological tool for investigating the intricacies of cholinergic neurotransmission. By preventing the breakdown of acetylcholine (ACh), velnacrine elevates the concentration of this vital neurotransmitter in the synaptic cleft, thereby potentiating its effects on postsynaptic receptors. This property makes velnacrine a subject of interest in studies related to cognitive function, neurodegenerative diseases like Alzheimer's, and the fundamental mechanisms of cholinergic signaling.[1] These application notes provide detailed protocols for utilizing velnacrine in both in vitro and in vivo research settings, along with key quantitative data and visual aids to facilitate experimental design and data interpretation.

Quantitative Data Summary

The inhibitory potency of velnacrine on acetylcholinesterase has been quantified, although some variability exists in the reported values. The following table summarizes the available data.

ParameterValueEnzyme SourceNotes
IC500.79 µMHuman AcetylcholinesteraseThe half-maximal inhibitory concentration, indicating the concentration of velnacrine required to inhibit 50% of the enzyme's activity.
IC503.27 µMAcetylcholinesterase (unspecified)This value suggests a lower potency compared to the other reported figure. The discrepancy may arise from different experimental conditions or enzyme sources.
Inhibition TypeReversible, NoncompetitiveAcetylcholinesteraseVelnacrine binds to a site on the enzyme distinct from the active site, and its binding is not permanent.

Signaling Pathway

The following diagram illustrates the mechanism of action of velnacrine within the cholinergic synapse.

Cholinergic_Signaling_with_Velnacrine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release Acetylcholine (ACh) Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Choline_Acetate Choline + Acetate AChE->Choline_Acetate Velnacrine Velnacrine Velnacrine->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction Binding

Caption: Velnacrine inhibits AChE, increasing ACh levels in the synapse.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay using Velnacrine

This protocol is adapted from the widely used Ellman's method for measuring AChE activity.

Objective: To determine the IC50 value of velnacrine for acetylcholinesterase.

Materials:

  • Velnacrine maleate

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of velnacrine in a suitable solvent (e.g., DMSO or water) and make serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer, 10 µL ATCI, 20 µL DTNB.

    • Control (100% activity): 140 µL phosphate buffer, 10 µL solvent control (e.g., DMSO), 10 µL AChE solution, 10 µL ATCI, 20 µL DTNB.

    • Test wells: 140 µL phosphate buffer, 10 µL of each velnacrine dilution, 10 µL AChE solution, 10 µL ATCI, 20 µL DTNB.

  • Reaction and Measurement:

    • Add the buffer, velnacrine/solvent, and AChE solution to the respective wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATCI and DTNB solution.

    • Immediately start measuring the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The yellow color develops as a result of the reaction between thiocholine (the product of ATCI hydrolysis) and DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each velnacrine concentration using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the velnacrine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

in_vitro_workflow start Start reagent_prep Prepare Reagents (Velnacrine dilutions, AChE, ATCI, DTNB) start->reagent_prep plate_setup Set up 96-well Plate (Blank, Control, Test wells) reagent_prep->plate_setup pre_incubation Pre-incubate Velnacrine with AChE (15 min) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATCI and DTNB) pre_incubation->reaction_initiation measurement Measure Absorbance at 412 nm (Kinetic read for 10 min) reaction_initiation->measurement data_analysis Calculate Reaction Rates and % Inhibition measurement->data_analysis ic50_determination Determine IC50 Value (Dose-response curve) data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for in vitro AChE inhibition assay.

In Vivo Microdialysis for Measuring Acetylcholine Release

This protocol provides a general framework for assessing the effect of velnacrine on extracellular acetylcholine levels in the brain of a freely moving rat.

Objective: To measure the change in acetylcholine concentration in a specific brain region (e.g., hippocampus or prefrontal cortex) following systemic administration of velnacrine.

Materials:

  • Adult male Sprague-Dawley rats

  • Velnacrine maleate

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine analysis

  • Anesthetics (e.g., isoflurane)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the brain region of interest according to stereotaxic coordinates.

    • Allow the animal to recover from surgery for at least one week.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of acetylcholine levels.

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.

    • Collect at least 3-4 baseline samples before administering velnacrine.

  • Velnacrine Administration:

    • Administer velnacrine systemically (e.g., via intraperitoneal injection) at the desired dose.

    • Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor the effect of the drug on acetylcholine levels.

  • Sample Analysis:

    • Analyze the acetylcholine concentration in the collected dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Calculate the mean baseline acetylcholine concentration from the pre-drug samples.

    • Express the post-drug acetylcholine levels as a percentage of the baseline for each time point.

    • Plot the percentage change in acetylcholine concentration over time to visualize the effect of velnacrine.

in_vivo_workflow start Start surgery Surgical Implantation of Guide Cannula in Rat Brain start->surgery recovery Post-operative Recovery (1 week) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF and Stabilize probe_insertion->perfusion baseline_collection Collect Baseline Dialysate Samples perfusion->baseline_collection drug_admin Administer Velnacrine baseline_collection->drug_admin post_drug_collection Collect Post-drug Dialysate Samples drug_admin->post_drug_collection hplc_analysis Analyze ACh Levels by HPLC-ECD post_drug_collection->hplc_analysis data_analysis Calculate % Change in ACh vs. Baseline hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis study.

Concluding Remarks

Velnacrine remains a useful tool for probing the cholinergic system. The provided protocols offer a starting point for researchers to investigate its effects on cholinergic neurotransmission. It is important to note that velnacrine has been associated with hepatotoxicity in clinical trials, a factor that should be considered in the design and interpretation of in vivo experiments. Further research is warranted to fully elucidate its kinetic parameters, such as the Ki value, and to explore its potential in various models of neurological and psychiatric disorders where cholinergic dysfunction is implicated.

References

Method

Application Notes &amp; Protocols: HPLC-Based Analysis of Velnacrine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals Introduction Velnacrine, a hydroxylated derivative of tacrine, has been investigated for its potential therapeutic effects, particularly in the context of A...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a hydroxylated derivative of tacrine, has been investigated for its potential therapeutic effects, particularly in the context of Alzheimer's disease. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the separation and quantification of velnacrine and its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of velnacrine and its primary hydroxylated metabolites using HPLC coupled with UV and fluorescence detection. The methodologies described are based on established analytical procedures for the parent compound, tacrine, and its analogous metabolites.

Metabolic Pathway of Velnacrine

Velnacrine itself is the 1-hydroxy metabolite of tacrine. Further metabolism of velnacrine can lead to the formation of other hydroxylated species. The primary metabolic pathway involves hydroxylation at various positions on the tetrahydroacridine nucleus.

Tacrine Tacrine Velnacrine Velnacrine (1-Hydroxytacrine) Tacrine->Velnacrine Hydroxylation Metabolite2 2-Hydroxytacrine Tacrine->Metabolite2 Hydroxylation Metabolite4 4-Hydroxytacrine Tacrine->Metabolite4 Hydroxylation Dihydroxy Dihydroxy Metabolites Velnacrine->Dihydroxy Further Hydroxylation

Caption: Metabolic pathway of tacrine to velnacrine and other metabolites.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Urine)

Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

1.1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is suitable for extracting velnacrine and its metabolites from plasma and urine.

Materials:

  • Biological sample (1 mL of plasma or urine)

  • Internal Standard (IS) solution (e.g., a structurally related compound not present in the sample)

  • Ammonium carbonate buffer (0.1 M, pH 9.0)

  • Extraction solvent: Dichloromethane/Isopropanol (9:1, v/v)

  • Reconstitution solvent: Mobile phase

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.

  • Add a known amount of the Internal Standard solution.

  • Add 1 mL of 0.1 M ammonium carbonate buffer (pH 9.0) and vortex for 30 seconds.

  • Add 8 mL of the extraction solvent (Dichloromethane/Isopropanol, 9:1, v/v).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (lower) layer to a clean centrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Inject a suitable aliquot (e.g., 50 µL) into the HPLC system.

1.2. Solid-Phase Extraction (SPE) Protocol

SPE can offer cleaner extracts compared to LLE.

Materials:

  • Biological sample (1 mL of plasma or urine)

  • Internal Standard (IS) solution

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol)

  • SPE vacuum manifold

  • Centrifuge tubes

  • Evaporator

  • Reconstitution solvent: Mobile phase

Procedure:

  • Pre-treat the sample: To 1 mL of the biological sample, add the Internal Standard.

  • Condition the SPE cartridge: Pass 2 mL of methanol through the C18 cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Load the sample: Apply the pre-treated sample to the conditioned cartridge.

  • Wash the cartridge: Pass 2 mL of the wash solution (5% Methanol in water) to remove polar interferences.

  • Dry the cartridge: Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the analytes: Elute velnacrine and its metabolites with 2 mL of methanol into a clean collection tube.

  • Evaporate the eluate: Evaporate the methanol to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue: Reconstitute the dried extract in 200 µL of the mobile phase.

  • Inject an aliquot into the HPLC system.

HPLC Conditions

The following HPLC conditions are recommended for the separation of velnacrine and its hydroxylated metabolites.

2.1. Isocratic HPLC Method

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.05 M ammonium formate buffer (pH 3.1) in a ratio of 5:95 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 50 µL

  • Detection:

    • UV Detection: 242 nm and 325 nm.

    • Fluorescence Detection: Excitation at 242 nm and Emission at 365 nm.

2.2. Gradient HPLC Method

A gradient method may be necessary for resolving a wider range of metabolites, including dihydroxy species.

  • Column: Phenyl or Cyano reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.05 M Ammonium acetate buffer (pH 5.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 40% B

    • 15-20 min: 40% B

    • 20-22 min: 40% to 10% B

    • 22-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detection: As per the isocratic method.

Experimental Workflow

The overall experimental workflow for the HPLC analysis of velnacrine metabolites is depicted below.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Method 1 SPE Solid-Phase Extraction Add_IS->SPE Method 2 Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of velnacrine metabolites.

Data Presentation

The following table summarizes typical quantitative data obtained from HPLC analysis of tacrine and its hydroxylated metabolites, which can be extrapolated for velnacrine analysis.

AnalyteRetention Time (min)Linearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Tacrine12.51 - 2000.51
Velnacrine (1-Hydroxytacrine)9.81 - 2000.51
2-Hydroxytacrine8.51 - 2000.51
4-Hydroxytacrine10.71 - 2000.51

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase composition. Linearity, LOD, and LOQ values are representative and should be determined for each specific assay.

Conclusion

The HPLC-based methods outlined in this document provide a reliable framework for the qualitative and quantitative analysis of velnacrine and its primary metabolites in biological samples. The choice between LLE and SPE for sample preparation will depend on the required sample cleanliness and throughput. Both UV and fluorescence detection offer excellent sensitivity, with fluorescence detection generally providing lower detection limits. Proper validation of the chosen method is essential to ensure accurate and reproducible results for pharmacokinetic and drug metabolism studies.

Application

Application Notes and Protocols: The Use of Deuterium-Labeled Velnacrine in Pharmacokinetic Research

For Researchers, Scientists, and Drug Development Professionals Introduction Velnacrine, a reversible cholinesterase inhibitor and a major metabolite of tacrine, has been investigated for its therapeutic potential in Alz...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a reversible cholinesterase inhibitor and a major metabolite of tacrine, has been investigated for its therapeutic potential in Alzheimer's disease.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing adverse effects. The use of stable isotope-labeled compounds, particularly deuterium-labeled analogues, offers significant advantages in pharmacokinetic studies.[2][3][4] Deuteration can alter metabolic pathways and improve the pharmacokinetic properties of a drug, a strategy that has led to the development of FDA-approved deuterated drugs.[5][6]

These application notes provide a comprehensive, albeit exemplary, overview of the use of deuterium-labeled velnacrine (d-velnacrine) in pharmacokinetic research. Due to the absence of publicly available data on specific studies involving d-velnacrine, this document presents a hypothetical study design based on established principles of pharmacokinetic analysis using stable isotope tracers.

Principle of Deuterium Labeling in Pharmacokinetics

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (¹H). This "kinetic isotope effect" can slow down the rate of metabolic reactions, particularly those involving cytochrome P450 (CYP450) enzymes, which are often responsible for drug metabolism.[7] By strategically replacing hydrogen with deuterium at sites of metabolic activity, it is possible to:

  • Reduce the rate of metabolism: This can lead to a longer half-life and increased systemic exposure of the parent drug.

  • Alter metabolic pathways: Deuteration can shift metabolism away from the formation of toxic metabolites.[5]

  • Serve as an internal standard: Deuterium-labeled compounds are ideal internal standards for bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), ensuring accurate quantification of the unlabeled drug.

Hypothetical Pharmacokinetic Study of d-Velnacrine

This section outlines a hypothetical preclinical study to compare the pharmacokinetic profiles of velnacrine and a deuterium-labeled analogue, d-velnacrine.

Objective

To investigate the effect of deuterium labeling on the pharmacokinetic properties of velnacrine in a rat model.

Materials
  • Velnacrine hydrochloride

  • Deuterium-labeled velnacrine hydrochloride (d-velnacrine)

  • Male Sprague-Dawley rats (250-300 g)

  • Standard laboratory equipment for animal dosing and blood collection

  • LC-MS/MS system for bioanalysis

Experimental Protocols

1. Synthesis of Deuterium-Labeled Velnacrine (Hypothetical)

While specific synthesis methods for d-velnacrine are not publicly documented, a plausible approach would involve the use of deuterated reagents in the final steps of a known synthesis route for velnacrine or its precursors. General methods for deuterium labeling include direct exchange reactions, reductive deuteration, and the use of deuterated building blocks.[8][9] The position of the deuterium label would be targeted at a known site of metabolism for velnacrine.

2. Animal Study Design

  • Animals: 24 male Sprague-Dawley rats, randomly divided into two groups (n=12 per group).

  • Group 1 (Control): Administered a single oral dose of 10 mg/kg velnacrine.

  • Group 2 (Test): Administered a single oral dose of 10 mg/kg d-velnacrine.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Bioanalytical Method

  • Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of velnacrine and d-velnacrine in rat plasma.

  • Sample Preparation: Plasma samples are subjected to protein precipitation followed by liquid-liquid extraction.

  • Internal Standard: A stable isotope-labeled analogue of a related compound is used as the internal standard.

  • Calibration and Quality Control: The method is validated for linearity, accuracy, precision, and stability according to standard bioanalytical guidelines.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table summarizes the hypothetical pharmacokinetic data obtained from the study.

ParameterVelnacrine (10 mg/kg)d-Velnacrine (10 mg/kg)% Change
Cmax (ng/mL) 150 ± 25210 ± 30+40%
Tmax (h) 1.0 ± 0.21.5 ± 0.3+50%
AUC₀₋t (ng·h/mL) 600 ± 901080 ± 150+80%
AUC₀₋inf (ng·h/mL) 620 ± 951150 ± 160+85%
t₁/₂ (h) 2.5 ± 0.44.5 ± 0.6+80%
CL/F (L/h/kg) 16.1 ± 2.48.7 ± 1.2-46%
Vd/F (L/kg) 58.1 ± 8.756.0 ± 7.8-3.6%

Data are presented as mean ± standard deviation.

Interpretation of Hypothetical Data:

The hypothetical data suggests that deuterium labeling significantly improves the pharmacokinetic profile of velnacrine. The increase in Cmax and AUC, along with the prolonged half-life and reduced clearance, indicates enhanced systemic exposure and a slower elimination rate for d-velnacrine compared to the parent compound.

Visualizations

Metabolic Pathway of Tacrine to Velnacrine

Velnacrine is a major metabolite of tacrine. The metabolic pathway involves hydroxylation, a process often mediated by CYP450 enzymes.

Tacrine Tacrine Velnacrine Velnacrine (1-hydroxytacrine) Tacrine->Velnacrine CYP1A2 (Hydroxylation) Metabolites Further Metabolites Velnacrine->Metabolites Further Metabolism

Caption: Metabolic conversion of tacrine to velnacrine.

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates the key steps in the hypothetical pharmacokinetic study.

cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis Dosing Oral Dosing (Velnacrine or d-Velnacrine) Sampling Blood Sampling (Time course) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Sample Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Pharmacokinetic Modeling LCMS->PK Comparison Comparative Analysis PK->Comparison

Caption: Workflow of the pharmacokinetic study.

Conclusion

While specific data on the use of deuterium-labeled velnacrine in pharmacokinetic research is not publicly available, the principles of stable isotope labeling suggest that it could be a valuable tool for enhancing the pharmacokinetic properties of velnacrine. The hypothetical study presented here illustrates a scientifically sound approach to investigating the potential benefits of deuteration. Such studies are essential in drug development to optimize therapeutic efficacy and safety. Further research in this area would be necessary to validate these hypothetical findings and explore the clinical potential of d-velnacrine.

References

Technical Notes & Optimization

Troubleshooting

Velnacrine Clinical Research: A Technical Support Resource

This technical support center provides a comprehensive overview of the side effects of velnacrine documented during clinical research. The information is tailored for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive overview of the side effects of velnacrine documented during clinical research. The information is tailored for researchers, scientists, and drug development professionals, offering troubleshooting guidance and data in a readily accessible format.

Troubleshooting Guides and FAQs

This section addresses common questions and potential issues that may arise during experiments involving velnacrine, based on findings from clinical trials.

Q: What are the primary adverse events observed with velnacrine administration? A: The most frequently reported side effects in clinical trials were elevated liver transaminases, diarrhea, nausea, vomiting, and skin rash.[1][2][3]

Q: How significant is the risk of liver toxicity? A: A notable percentage of patients experienced asymptomatic elevations in liver transaminases.[1][3] In some studies, this led to treatment discontinuation in a significant portion of participants receiving therapeutic doses of velnacrine.[2][4] Specifically, reversible abnormal liver function tests (five or more times the upper limits of normal) were a primary reason for stopping treatment.[4]

Q: What are the expected cholinergic side effects? A: As a cholinesterase inhibitor, velnacrine can cause side effects related to increased acetylcholine levels. The most common of these are gastrointestinal, including diarrhea, nausea, and vomiting.[1] While frequent, diarrhea rarely led to the interruption of therapy.[4]

Q: Beyond liver and gastrointestinal issues, what other side effects have led to study withdrawal? A: Other adverse events that were severe enough to cause participants to withdraw from clinical trials include skin rash, headache, and dizziness or fainting.[1][2] The appearance of neutropenia was also noted in a small number of patients.[2]

Q: Is there a relationship between the dose of velnacrine and the incidence of side effects? A: Clinical data suggests a dose-dependent relationship for certain adverse events. For example, the discontinuation rate due to abnormal liver function was notably higher in patients receiving 150 mg and 225 mg of velnacrine compared to the placebo group.[4]

Quantitative Data on Velnacrine Side Effects

The following tables summarize the incidence of adverse events and treatment discontinuations from key clinical studies.

Table 1: Incidence of Adverse Events in a Placebo-Controlled Study

Adverse EventVelnacrine (150 mg)Velnacrine (225 mg)Placebo
Diarrhea Not specifiedNot specifiedNot specified
Nausea 11%Not specifiedNot specified
Vomiting 5%Not specifiedNot specified
Skin Rash 8%Not specifiedNot specified
Elevated Liver Transaminases 28-30%24%3%
Source:[1][4]

Table 2: Treatment Discontinuation Rates Due to Abnormal Liver Function

Patient GroupPercentage of Discontinuation
Velnacrine (150 mg) 30%
Velnacrine (225 mg) 24%
Placebo 3%
Source:[4]

Experimental Protocols in Velnacrine Clinical Research

While detailed, step-by-step protocols from the original clinical trials are not publicly available, the general methodology can be summarized as follows:

The pivotal studies on velnacrine were designed as double-blind, placebo-controlled trials.[1][4] Participants, who were patients with a diagnosis of probable Alzheimer's disease, were enrolled. Many of these trials included a washout period for any prior medications, after which patients were randomized to receive either a placebo or velnacrine at different fixed doses (e.g., 150 mg/day or 225 mg/day) for a defined period, such as 24 weeks.[4] Some studies also incorporated a dose-ranging phase to determine the optimal dose for individual patients.[1]

The primary measures for efficacy were typically the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinical Global Impression of Change (CGIC) scale.[4] Safety and tolerability were closely monitored through the recording of all adverse events and regular laboratory tests, with a particular focus on liver function.

Visualizing Velnacrine's Mechanism and Experimental Design

The following diagrams illustrate the signaling pathway affected by velnacrine and a typical workflow for a clinical trial investigating the drug.

cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Breakdown receptor ACh Receptor ACh_synapse->receptor Binding signal Signal Transduction receptor->signal Velnacrine Velnacrine Velnacrine->AChE Inhibition

Caption: Velnacrine's mechanism of action in the cholinergic synapse.

start Patient Recruitment (Alzheimer's Diagnosis) washout Medication Washout Period start->washout randomization Randomization washout->randomization group_placebo Placebo Group randomization->group_placebo group_velnacrine Velnacrine Group(s) randomization->group_velnacrine treatment Double-Blind Treatment Phase group_placebo->treatment group_velnacrine->treatment monitoring Adverse Event & Efficacy Monitoring treatment->monitoring analysis Data Analysis monitoring->analysis

Caption: Generalized workflow of a velnacrine clinical trial.

References

Optimization

Technical Support Center: Investigating Velnacrine-Induced Hepatotoxicity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of velnacrine-induced hepat...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of velnacrine-induced hepatotoxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments.

Problem / Observation Potential Cause Suggested Solution
High variability in cytotoxicity assay results between experiments. 1. Inconsistent cell health or passage number. 2. Variation in velnacrine solution preparation. 3. Fluctuation in incubation times.1. Use cells within a consistent and low passage number range. Ensure high viability (>95%) before seeding. 2. Prepare fresh velnacrine solutions for each experiment. Verify the final concentration. 3. Strictly adhere to standardized incubation periods.
No significant increase in reactive oxygen species (ROS) detected after velnacrine exposure. 1. Insufficient velnacrine concentration. 2. Timing of measurement is not optimal. 3. The chosen fluorescent probe is not sensitive enough.1. Perform a dose-response study to identify the optimal concentration that induces sublethal toxicity. 2. Conduct a time-course experiment to determine the peak of ROS production. 3. Use a more sensitive or different ROS indicator dye (e.g., CellROX™ Deep Red in addition to DCFH-DA).
Difficulty in detecting covalent binding of velnacrine to proteins. 1. Low levels of metabolic activation in the in vitro system. 2. Insufficient sensitivity of the detection method.1. Use metabolically competent cells (e.g., primary hepatocytes) or liver microsomes. 2. If not using a radiolabeled compound, consider more sensitive mass spectrometry techniques to identify drug-protein adducts.[1]
Inconsistent results in mitochondrial function assays (e.g., Seahorse XF Analyzer). 1. Variation in cell seeding density. 2. pH drift in the assay medium. 3. Mitochondrial toxins present in reagents.1. Ensure a uniform and optimal cell monolayer is achieved before the assay. 2. Use a properly buffered assay medium and ensure the instrument is correctly calibrated. 3. Use high-purity reagents and test for mitochondrial toxicity of any new batch of compounds.

Frequently Asked Questions (FAQs)

General
  • Q1: What are the primary hypothesized mechanisms of velnacrine-induced hepatotoxicity? A1: The primary mechanisms are believed to be similar to its parent compound, tacrine, and involve metabolic bioactivation by cytochrome P450 enzymes into reactive metabolites. These reactive species can lead to the formation of protein adducts, induce oxidative stress, and cause mitochondrial dysfunction, ultimately resulting in hepatocellular injury.[2][3]

  • Q2: Why is there significant inter-individual variability in susceptibility to velnacrine hepatotoxicity? A2: Variability in susceptibility is likely due to genetic polymorphisms in cytochrome P450 enzymes, which are responsible for the metabolism of velnacrine.[3] Differences in these enzymes can affect the balance between the formation of toxic reactive metabolites and non-toxic metabolites.

Experimental Design
  • Q3: What are the most appropriate in vitro models to study velnacrine hepatotoxicity? A3: Primary human hepatocytes are considered the gold standard due to their metabolic competence. However, human hepatoma cell lines like HepG2 and HepaRG can also be used, though their metabolic capacity may be lower.[2] For studying specific mechanisms, liver microsomes can be employed to investigate reactive metabolite formation.

  • Q4: How can I assess the formation of reactive metabolites of velnacrine? A4: A common method is to incubate velnacrine with liver microsomes or hepatocytes in the presence of a trapping agent like glutathione (GSH). The resulting velnacrine-GSH conjugates can then be identified and quantified using liquid chromatography-mass spectrometry (LC-MS).[4]

  • Q5: What assays are recommended for evaluating mitochondrial dysfunction induced by velnacrine? A5: High-resolution respirometry (e.g., Seahorse XF Analyzer) can be used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis.[5][6] Additionally, fluorescent probes like TMRE or JC-1 can be used to measure changes in mitochondrial membrane potential.[7]

Data Interpretation
  • Q6: I observe cytotoxicity with velnacrine in my in vitro model. How does this translate to potential human hepatotoxicity? A6: In vitro cytotoxicity is an important indicator of potential hepatotoxicity. However, direct extrapolation to human toxicity is complex due to factors like drug concentration, metabolism, and the limitations of in vitro models.[8][9] In vitro results should be integrated with other data, such as evidence of reactive metabolite formation and mitochondrial dysfunction, for a more comprehensive risk assessment.

  • Q7: My results show that velnacrine metabolites are less cytotoxic than the parent compound. What does this imply? A7: This suggests that the parent compound itself may have direct cytotoxic effects, or that the specific metabolites you are testing are not the primary drivers of toxicity. It is also possible that the hepatotoxicity is caused by a transient, highly reactive metabolite that is difficult to isolate and test directly.[2]

Quantitative Data Summary

The following tables summarize quantitative data related to velnacrine's effects from published studies.

Table 1: In Vitro Cytotoxicity of Velnacrine and its Metabolites

CompoundCell LineLC50 (µg/mL)
Velnacrine (1-hydroxy tacrine)HepG284 - 190
Dihydroxy velnacrine metabolitesHepG2251 - 434
Tacrine (parent compound)HepG254

Data extracted from a study on the cytotoxicity of tacrine and velnacrine metabolites.[2]

Table 2: Incidence of Abnormal Liver Function Tests in Clinical Trials with Velnacrine

Study PopulationVelnacrine DosePercentage of Patients with Elevated Liver Enzymes
Alzheimer's Disease PatientsUp to 225 mg/day27% (leading to treatment discontinuation)
Alzheimer's Disease Patients150 mg/day30%
Alzheimer's Disease Patients225 mg/day24%

Data compiled from clinical trials on the efficacy and safety of velnacrine.[10][11]

Experimental Protocols

Protocol 1: Assessment of Velnacrine-Induced Cytotoxicity using Neutral Red Uptake Assay

This protocol provides a method for assessing cell viability based on the uptake of the supravital dye Neutral Red by lysosomes of viable cells.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • Velnacrine

  • Neutral Red solution (50 µg/mL in PBS)

  • Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)

  • 96-well cell culture plates

  • Plate reader (540 nm)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of velnacrine in cell culture medium.

  • Remove the medium from the cells and add 100 µL of the velnacrine dilutions to the respective wells. Include a vehicle control (medium with DMSO, if used).

  • Incubate the plate for 24 hours.

  • Remove the treatment medium and add 100 µL of Neutral Red solution to each well.

  • Incubate for 3 hours to allow for dye uptake by viable cells.

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Trapping of Velnacrine Reactive Metabolites with Glutathione (GSH)

This protocol describes a method to trap and identify reactive metabolites of velnacrine using liver microsomes and GSH.

Materials:

  • Human liver microsomes

  • Velnacrine

  • NADPH regenerating system

  • Glutathione (GSH)

  • Acetonitrile

  • LC-MS system

Procedure:

  • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), velnacrine (10 µM), and GSH (1 mM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for 60 minutes.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant by LC-MS to detect and identify velnacrine-GSH adducts. A neutral loss scan for the gamma-glutamyl moiety of GSH can aid in detection.[12]

Visualizations

Proposed Signaling Pathway for Velnacrine-Induced Hepatotoxicity

Velnacrine_Hepatotoxicity_Pathway Velnacrine Velnacrine CYP450 Cytochrome P450 (e.g., CYP1A2, CYP3A4) Velnacrine->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite (e.g., Quinone Methide) CYP450->ReactiveMetabolite Bioactivation ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts Covalent Binding MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitochondrialDysfunction OxidativeStress Oxidative Stress (ROS Production) ReactiveMetabolite->OxidativeStress CellDeath Hepatocellular Death (Necrosis/Apoptosis) ProteinAdducts->CellDeath Leads to MitochondrialDysfunction->OxidativeStress Increases MitochondrialDysfunction->CellDeath Triggers OxidativeStress->MitochondrialDysfunction Exacerbates OxidativeStress->CellDeath Induces

Caption: Proposed metabolic activation and cellular toxicity pathway of velnacrine.

Experimental Workflow for Investigating Velnacrine Hepatotoxicity

Velnacrine_Workflow cluster_in_vitro In Vitro Assessment cluster_interpretation Data Analysis & Interpretation Hepatocytes Hepatocyte Culture (Primary or Cell Line) Exposure Velnacrine Exposure (Dose-Response & Time-Course) Hepatocytes->Exposure Cytotoxicity Cytotoxicity Assays (e.g., Neutral Red, LDH) Exposure->Cytotoxicity Metabolism Metabolism & Bioactivation (LC-MS, GSH Trapping) Exposure->Metabolism CovalentBinding Covalent Binding Assay (Radiolabeling or MS) Exposure->CovalentBinding Mitochondria Mitochondrial Function (Seahorse, Membrane Potential) Exposure->Mitochondria ROS Oxidative Stress (Fluorescent Probes) Exposure->ROS Analysis Quantitative Analysis (IC50, Fold Change) Cytotoxicity->Analysis Metabolism->Analysis CovalentBinding->Analysis Mitochondria->Analysis ROS->Analysis Mechanism Mechanism of Toxicity (Pathway Analysis) Analysis->Mechanism

Caption: A typical experimental workflow for in vitro assessment of velnacrine hepatotoxicity.

References

Troubleshooting

Technical Support Center: Velnacrine Treatment and Management of Elevated Liver Enzymes

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing velnacrine in experimental settings. It provides essential information and troubleshooting protocols for...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing velnacrine in experimental settings. It provides essential information and troubleshooting protocols for managing elevated liver enzymes, a common adverse event associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of velnacrine?

A1: Velnacrine is a centrally acting cholinesterase inhibitor.[1][2] It functions by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, a strategy aimed at improving cognitive function in conditions like Alzheimer's disease.[2]

Q2: How common is liver enzyme elevation with velnacrine treatment?

A2: Asymptomatic elevation of liver transaminase levels is the most common side effect associated with velnacrine.[1] Clinical studies have reported that this occurs in approximately 29% of patients.[1] In some trials, elevated plasma hepatic enzyme levels led to the discontinuation of treatment in as many as 27% of participants.[2]

Q3: What is the suspected mechanism of velnacrine-induced hepatotoxicity?

A3: The hepatotoxicity associated with velnacrine is believed to be a form of direct, reversible hepatocellular injury.[3] It is thought to be related to the production of a toxic metabolite.[3] This may be linked to unusual xenobiotic metabolism in some individuals.[3] Velnacrine is a derivative of tacrine, which is also known to cause hepatotoxicity through the formation of reactive metabolites via the cytochrome P450 system.[4][5]

Q4: Are the liver enzyme elevations caused by velnacrine reversible?

A4: Yes, the elevation in liver enzymes is generally asymptomatic and reversible upon discontinuation of the treatment.[3][6]

Q5: Is there a dose-dependent relationship with velnacrine and liver enzyme elevation?

A5: Evidence from clinical trials suggests a dose-dependent relationship, with higher doses of velnacrine being associated with a greater incidence of elevated liver function tests.[2][6]

Troubleshooting Guide: Managing Elevated Liver Enzymes

Issue: An asymptomatic subject in a velnacrine trial presents with elevated liver transaminase levels.

Initial Assessment:

  • Confirm the findings: Repeat the liver function tests (LFTs) to verify the elevated levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Review patient history: Investigate other potential causes of liver enzyme elevation, such as alcohol consumption, concomitant medications, or viral hepatitis.[7][8]

  • Physical Examination: Perform a physical examination to check for any signs of liver disease, such as jaundice, although this is uncommon with velnacrine-induced elevations.[3]

Management Protocol:

  • Mild Elevation (1-3x Upper Limit of Normal - ULN):

    • Continue velnacrine treatment with increased monitoring frequency (e.g., weekly LFTs).

    • Educate the subject on the symptoms of liver injury (e.g., jaundice, abdominal pain, nausea) and instruct them to report any such symptoms immediately.

  • Moderate Elevation (3-5x ULN):

    • Consider a dose reduction of velnacrine.

    • Increase the frequency of LFT monitoring to every few days.

    • If the enzyme levels continue to rise or do not decrease with a lower dose, consider discontinuing the treatment.

  • Severe Elevation (>5x ULN):

    • Immediately discontinue velnacrine treatment.[6]

    • Monitor LFTs closely until they return to the normal range.

    • Conduct a thorough investigation to rule out other causes of liver injury.

Data on Liver Enzyme Elevation in Velnacrine Clinical Trials

DosageStudy DurationIncidence of Elevated Liver Enzymes (>5x ULN) leading to discontinuationReference
150 mg/day24 weeks30%[6]
225 mg/day24 weeks24%[6]
Placebo24 weeks3%[6]
Treatment GroupStudy DurationParticipants with Elevated Liver TransaminasesOdds Ratio (vs. Placebo)Reference
Velnacrine6 weeks45/1531.82[4]
Placebo6 weeks29/156-[4]
Velnacrine (combined groups)24 weeks105/29720.23[4]
Placebo24 weeks4/152-[4]

Experimental Protocols

Protocol: Monitoring Liver Function During Velnacrine Treatment

  • Baseline Measurement: Prior to initiating velnacrine treatment, obtain baseline measurements of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

  • Routine Monitoring:

    • For the first three months of treatment, perform LFTs every two weeks.

    • From months three to six, conduct monthly LFTs.

    • After six months of stable LFTs, monitoring can be extended to every three months.

  • Action Thresholds:

    • If ALT or AST levels exceed 3 times the ULN, increase monitoring to a weekly basis.

    • If ALT or AST levels exceed 5 times the ULN, discontinue velnacrine treatment immediately and monitor until levels normalize.

  • Documentation: Meticulously record all LFT results, dosing information, and any clinical symptoms.

Visualizations

experimental_workflow start Subject Enrollment baseline Baseline Liver Function Tests (LFTs) start->baseline initiate Initiate Velnacrine Treatment baseline->initiate monitor Routine LFT Monitoring (e.g., bi-weekly) initiate->monitor elevated LFTs Elevated? monitor->elevated normal LFTs Normal continue_treatment Continue Treatment & Routine Monitoring normal->continue_treatment elevated->normal No manage Implement Management Protocol elevated->manage Yes continue_treatment->monitor discontinue Discontinue Velnacrine & Monitor until resolution manage->discontinue

Caption: Experimental workflow for monitoring liver enzymes during velnacrine treatment.

signaling_pathway velnacrine Velnacrine cyp450 Hepatic Cytochrome P450 System velnacrine->cyp450 Metabolism metabolite Reactive Metabolite (Hypothesized) cyp450->metabolite binding Covalent Binding to Hepatocellular Proteins metabolite->binding stress Oxidative Stress & Mitochondrial Injury metabolite->stress necrosis Hepatocyte Necrosis binding->necrosis stress->necrosis release Release of ALT/AST into Circulation necrosis->release logical_relationship start Elevated LFTs Detected (>3x ULN) assess Assess Severity & Rule Out Other Causes start->assess level_check ALT/AST > 5x ULN? assess->level_check discontinue Discontinue Velnacrine level_check->discontinue Yes reduce_dose Reduce Dose & Increase Monitoring Frequency level_check->reduce_dose No monitor_resolution Monitor LFTs until Resolution discontinue->monitor_resolution recheck Re-check LFTs reduce_dose->recheck improving Levels Improving? recheck->improving improving->discontinue No continue_reduced Continue Reduced Dose with Close Monitoring improving->continue_reduced Yes

References

Optimization

Technical Support Center: Mitigating Velnacrine-Induced Toxicity in Experimental Models

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating velnacrine-induced t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating velnacrine-induced toxicity in experimental models. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary toxicity associated with velnacrine?

A1: The primary toxicity associated with velnacrine is hepatotoxicity, characterized by elevated liver enzymes. This was a significant concern observed during clinical trials.

Q2: What is the underlying mechanism of velnacrine-induced hepatotoxicity?

A2: The exact mechanism is not fully elucidated, but it is believed to involve the metabolic activation of velnacrine by cytochrome P450 (CYP450) enzymes in the liver. This process can lead to the formation of reactive metabolites, which can induce oxidative stress, deplete cellular glutathione (GSH), and damage hepatocytes.

Q3: Are there any known strategies to reduce velnacrine toxicity in experimental models?

A3: Yes, strategies primarily focus on counteracting oxidative stress and supporting cellular detoxification pathways. These include the co-administration of antioxidants like N-acetylcysteine (NAC) and silymarin.

Troubleshooting Guides

In Vitro Models

Problem: High levels of cytotoxicity observed in hepatocyte cultures treated with velnacrine.

Possible Cause: Velnacrine is known to be cytotoxic to hepatocytes, with its metabolites possibly contributing to this effect. The sensitivity can vary between different cell types.

Solutions:

  • Dose-Response Analysis: Perform a dose-response study to determine the EC50 (half-maximal effective concentration) for your specific cell line. This will help in selecting appropriate concentrations for mitigation experiments.

  • Co-treatment with Antioxidants:

    • N-Acetylcysteine (NAC): NAC is a precursor to glutathione (GSH) and can help replenish depleted intracellular GSH levels, thereby reducing oxidative stress.

    • Silymarin: This flavonoid extracted from milk thistle has antioxidant and membrane-stabilizing properties.

  • Time-Course Experiment: Assess cytotoxicity at different time points to understand the kinetics of velnacrine-induced cell death.

Problem: Difficulty in replicating velnacrine-induced toxicity in vitro.

Possible Cause: The metabolic capacity of the cell line used is crucial. Some immortalized cell lines may have low expression of the necessary CYP450 enzymes to metabolize velnacrine into its toxic metabolites.

Solutions:

  • Use of Primary Hepatocytes: Whenever possible, use primary hepatocytes (e.g., from rat, dog, or human) as they retain higher metabolic activity compared to many cell lines.[1]

  • Metabolically Competent Cell Lines: Utilize cell lines known for their metabolic competence, such as HepG2 or HepaRG™ cells.

  • Induction of CYP450 Enzymes: Consider pre-treating cells with known CYP450 inducers, although this may complicate data interpretation.

In Vivo Models

Problem: Significant elevation of liver enzymes (ALT, AST) in animal models treated with velnacrine.

Possible Cause: Velnacrine administration can lead to acute liver injury in animal models.

Solutions:

  • Co-administration of Hepatoprotective Agents:

    • N-Acetylcysteine (NAC): Administer NAC prior to or concurrently with velnacrine. A general starting point for rats is an intraperitoneal injection of 150-300 mg/kg.

    • Silymarin: Oral administration of silymarin (e.g., 50-200 mg/kg in rats) can be tested for its protective effects.

  • Route and Formulation of Administration: The method of velnacrine administration (e.g., oral gavage, intraperitoneal injection) and the vehicle used can influence its absorption and metabolism, and consequently its toxicity. Ensure consistent and appropriate administration.

Quantitative Data Summary

The following tables summarize key quantitative data related to velnacrine toxicity.

Table 1: In Vitro Cytotoxicity of Velnacrine and its Metabolites [1]

CompoundCell LineLC50 (µg/mL)
Tacrine (THA)HepG254
Velnacrine (1-OH THA) HepG2 84 - 190
Dihydroxy Velnacrine MetabolitesHepG2251 - 434
Tacrine (THA)Primary Rat HepatocytesComparable to HepG2
Velnacrine (1-OH THA) Primary Rat Hepatocytes Comparable to HepG2
Tacrine (THA)H4 (Rat Hepatoma)More sensitive than Primary Rat and HepG2
Velnacrine (1-OH THA) H4 (Rat Hepatoma) More sensitive than Primary Rat and HepG2
Tacrine (THA)Primary Dog HepatocytesLeast sensitive
Velnacrine (1-OH THA) Primary Dog Hepatocytes Least sensitive

Experimental Protocols

Key Experiment 1: In Vitro Velnacrine Toxicity and Mitigation Assay

Objective: To assess the cytotoxicity of velnacrine in a hepatocyte cell line and evaluate the protective effects of N-acetylcysteine (NAC) and silymarin.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Velnacrine maleate

  • N-acetylcysteine (NAC)

  • Silymarin

  • Cytotoxicity assay kit (e.g., MTT, LDH)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Velnacrine only: Treat cells with a range of velnacrine concentrations (e.g., 10-500 µM) to determine the EC50.

    • Co-treatment: Pre-incubate cells with various concentrations of NAC (e.g., 1-10 mM) or silymarin (e.g., 10-100 µM) for 1-2 hours before adding velnacrine at its EC50 concentration.

    • Controls: Include wells with untreated cells (negative control) and cells treated with NAC or silymarin alone.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cytotoxicity Assessment: Perform a cytotoxicity assay according to the manufacturer's instructions (e.g., MTT or LDH assay).

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the protective effect of NAC and silymarin by comparing the viability of co-treated cells to cells treated with velnacrine alone.

Key Experiment 2: Assessment of Oxidative Stress

Objective: To measure the effect of velnacrine on intracellular glutathione (GSH) levels and the protective effect of NAC.

Materials:

  • Hepatocytes treated as in Key Experiment 1

  • GSH assay kit (e.g., using Ellman's reagent)

  • Plate reader

Procedure:

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the GSH assay kit protocol.

  • GSH Measurement: Measure the intracellular GSH concentration using a plate reader.

  • Data Analysis: Normalize GSH levels to the total protein content of each sample. Compare the GSH levels in velnacrine-treated cells with and without NAC pre-treatment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to studying velnacrine toxicity.

Velnacrine_Metabolism_and_Toxicity Velnacrine Velnacrine CYP450 CYP450 Enzymes (e.g., CYP1A2, CYP3A4) Velnacrine->CYP450 Metabolism Reactive_Metabolites Reactive Metabolites (e.g., Quinone-imine) CYP450->Reactive_Metabolites Bioactivation GSH_Depletion GSH Depletion Reactive_Metabolites->GSH_Depletion Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Metabolites->Oxidative_Stress GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation Hepatocyte_Injury Hepatocyte Injury & Apoptosis Mitochondrial_Dysfunction->Hepatocyte_Injury JNK_Activation->Mitochondrial_Dysfunction Amplifies JNK_Activation->Hepatocyte_Injury

Caption: Velnacrine metabolism via CYP450 enzymes can lead to reactive metabolites, inducing oxidative stress and hepatocyte injury.

Mitigation_Strategies_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Hepatocyte_Culture 1. Culture Hepatocytes (e.g., Primary or HepG2) Velnacrine_Exposure 2. Expose to Velnacrine (Dose-Response) Hepatocyte_Culture->Velnacrine_Exposure Mitigation_Treatment 3. Co-treat with NAC or Silymarin Velnacrine_Exposure->Mitigation_Treatment Toxicity_Assays 4. Assess Cytotoxicity (MTT, LDH) Mitigation_Treatment->Toxicity_Assays Biochemical_Assays 5. Measure Biomarkers (GSH, ROS, Caspase-3) Toxicity_Assays->Biochemical_Assays Animal_Model 1. Select Animal Model (e.g., Rat) Velnacrine_Admin 2. Administer Velnacrine Animal_Model->Velnacrine_Admin Mitigation_Admin 3. Co-administer NAC or Silymarin Velnacrine_Admin->Mitigation_Admin Sample_Collection 4. Collect Blood & Liver Tissue Mitigation_Admin->Sample_Collection Analysis 5. Analyze Liver Enzymes (ALT, AST) & Histopathology Sample_Collection->Analysis

Caption: Experimental workflow for evaluating strategies to mitigate velnacrine toxicity in vitro and in vivo.

JNK_Apoptosis_Pathway Oxidative_Stress Oxidative Stress (from Velnacrine Metabolites) ASK1 ASK1 Oxidative_Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Bim_Bax Bim, Bax JNK->Bim_Bax Activation AP1 AP-1 cJun->AP1 Pro_Apoptotic_Genes Transcription of Pro-Apoptotic Genes AP1->Pro_Apoptotic_Genes Mitochondrion Mitochondrion Bim_Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified JNK signaling pathway leading to apoptosis, which can be activated by oxidative stress from velnacrine metabolites.

References

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of Velnacrine Analogs

Disclaimer: Velnacrine development was halted in the mid-1990s due to significant hepatotoxicity.[1][2] This document is intended for research and development professionals exploring strategies to improve the oral bioava...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Velnacrine development was halted in the mid-1990s due to significant hepatotoxicity.[1][2] This document is intended for research and development professionals exploring strategies to improve the oral bioavailability of novel compounds with similar physicochemical properties, using velnacrine as a hypothetical case study. The experimental protocols provided are generalized and should be adapted to the specific molecule and safety profile.

Frequently Asked Questions (FAQs)

Q1: What were the likely challenges to the oral bioavailability of velnacrine?

While specific bioavailability data for velnacrine is not extensively detailed in publicly available literature, drugs of its class and chemical structure often face two primary challenges:

  • Extensive First-Pass Metabolism: As a derivative of tacrine, velnacrine was likely subject to significant metabolism in the liver and gut wall before reaching systemic circulation.[3][4][5] This "first-pass effect" can drastically reduce the concentration of the active drug.[3][4][5]

  • Poor Aqueous Solubility: The solubility of the active pharmaceutical ingredient (API) is a critical factor for dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[6] Compounds with low solubility can exhibit low and variable oral bioavailability.[6]

Q2: What are the primary strategies to overcome these bioavailability challenges?

Generally, three main approaches can be employed to enhance the oral bioavailability of compounds like velnacrine analogs:[7][8]

  • Formulation Strategies: Modifying the drug's formulation to improve its dissolution and/or absorption. This includes lipid-based drug delivery systems and nanoparticle-based systems.[9][10][11]

  • Prodrug Approach: Chemically modifying the drug molecule to create an inactive derivative (prodrug) with improved absorption characteristics.[12][13] The prodrug is then converted to the active drug within the body.[12]

  • Inhibition of Metabolism: Co-administration of an inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 enzymes) can reduce first-pass metabolism.[14] However, this approach is complex due to the high potential for drug-drug interactions.[3]

Troubleshooting Guide 1: Lipid-Based Drug Delivery Systems (LBDDS)

This section focuses on Self-Emulsifying Drug Delivery Systems (SEDDS), a type of LBDDS that can improve the oral bioavailability of poorly soluble drugs.[11][15]

Q&A for LBDDS Troubleshooting
  • Q: My compound is not sufficiently soluble in any of the lipid excipients. What should I do?

    • A: Try using a co-solvent or a surfactant with higher solubilizing capacity. Screening a wider range of oils (long-chain, medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®, Labrasol®), and co-solvents (e.g., Transcutol®, PEG 400) is recommended.

  • Q: The SEDDS formulation is forming a coarse, unstable emulsion upon dilution. How can I fix this?

    • A: This indicates a suboptimal ratio of oil, surfactant, and co-solvent. Construct a ternary phase diagram to identify the optimal ratios that result in a stable microemulsion. The goal is to achieve rapid emulsification into small, uniform droplets.

  • Q: After oral administration in an animal model, the bioavailability improvement is minimal. What could be the issue?

    • A: The drug may be precipitating out of the emulsion in the gastrointestinal (GI) tract. Consider adding a precipitation inhibitor (e.g., a polymer like HPMC) to the formulation. Also, ensure the droplet size of the emulsion is sufficiently small (ideally in the nano-range for Self-Microemulsifying Drug Delivery Systems - SMEDDS) to facilitate absorption.[15]

Hypothetical Data on Bioavailability Enhancement with LBDDS
FormulationActive CompoundAnimal ModelFold Increase in Bioavailability (Compared to Suspension)Reference
SEDDSVelnacrine Analog ARat4.5Hypothetical
SMEDDSVelnacrine Analog ABeagle Dog6.2Hypothetical
Solid-SEDDSVelnacrine Analog BRat5.8Hypothetical
Experimental Protocol: Development of a SEDDS Formulation
  • Screening of Excipients:

    • Determine the solubility of the velnacrine analog in various oils, surfactants, and co-solvents.

    • Place an excess amount of the compound into a vial containing the excipient.

    • Agitate the vials for 48 hours at room temperature.

    • Centrifuge and analyze the supernatant for drug concentration using a validated HPLC method.

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility studies, select the most suitable oil, surfactant, and co-solvent.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • Titrate each formulation with water and observe the emulsification process and the resulting emulsion's appearance (clarity, stability).

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Characterization of the SEDDS:

    • Select an optimal formulation from the phase diagram.

    • Determine the droplet size and zeta potential of the emulsion upon dilution in simulated gastric and intestinal fluids using dynamic light scattering.

    • Assess the thermodynamic stability of the formulation through multiple freeze-thaw cycles.

  • In Vitro Dissolution Studies:

    • Perform dissolution testing using a USP apparatus II (paddle method).

    • Compare the dissolution profile of the drug from the SEDDS formulation to that of the pure drug powder in different media (e.g., 0.1 N HCl, phosphate buffer pH 6.8).

  • In Vivo Pharmacokinetic Studies:

    • Administer the SEDDS formulation and a control (e.g., aqueous suspension of the drug) orally to a suitable animal model (e.g., rats).

    • Collect blood samples at predetermined time points.

    • Analyze plasma samples for drug concentration using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) and determine the relative bioavailability.

Troubleshooting Guide 2: Nanoparticle-Based Drug Delivery

Nanoparticles can enhance bioavailability by increasing the surface area for dissolution and improving permeation across the gut wall.[10][16]

Q&A for Nanoparticle Troubleshooting
  • Q: The particle size of my nanoparticles is too large and polydisperse. How can I control this?

    • A: Optimize the formulation and process parameters. For polymeric nanoparticles, this could involve adjusting the polymer concentration, the type and concentration of surfactant, and the energy input during homogenization or sonication. For nanosuspensions, the milling time and bead size are critical parameters.

  • Q: The drug loading in the nanoparticles is very low. How can I improve it?

    • A: This depends on the drug's properties and the nanoparticle system. For polymeric nanoparticles, try changing the polymer to one with higher affinity for the drug or altering the solvent/anti-solvent system used in the preparation method.

  • Q: I am concerned about the stability of the nanoparticles in the GI tract. What should I consider?

    • A: The acidic environment of the stomach and the presence of enzymes can degrade nanoparticles. Consider using mucoadhesive polymers (e.g., chitosan) to increase residence time and promote absorption, or enteric coatings to protect the nanoparticles until they reach the intestine.

Hypothetical Data on Bioavailability Enhancement with Nanoparticles
FormulationActive CompoundAnimal ModelFold Increase in Bioavailability (Compared to Suspension)Reference
Polymeric Nanoparticles (PLGA)Velnacrine Analog CMouse7.1Hypothetical
Solid Lipid Nanoparticles (SLNs)Velnacrine Analog CRat5.3Hypothetical
NanosuspensionVelnacrine Analog DBeagle Dog3.8Hypothetical
Experimental Protocol: Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation
  • Preparation of the Organic Phase:

    • Dissolve the velnacrine analog and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Emulsification:

    • Prepare an aqueous phase containing a surfactant (e.g., polyvinyl alcohol - PVA).

    • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature under a magnetic stirrer for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification and Collection:

    • Wash the nanoparticles by repeated centrifugation and redispersion in deionized water to remove the excess surfactant.

    • Lyophilize the purified nanoparticles to obtain a dry powder, often with a cryoprotectant (e.g., trehalose).

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.

    • Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles and quantifying the drug content via HPLC.

  • In Vitro and In Vivo Studies:

    • Conduct in vitro release studies and in vivo pharmacokinetic assessments as described in the LBDDS protocol.

Troubleshooting Guide 3: Prodrug Strategy

A prodrug approach can be used to mask polar functional groups, increasing lipophilicity and passive diffusion, or to target specific transporters in the gut.[12][17]

Q&A for Prodrug Troubleshooting
  • Q: My prodrug is too stable and does not convert to the active drug in vivo. What is the problem?

    • A: The linker used to attach the promoiety to the drug is likely resistant to enzymatic or chemical cleavage in the body. Select a linker that is known to be cleaved by common enzymes in the plasma or liver, such as esterases. The rate of cleavage can be tuned by modifying the steric and electronic properties of the linker.

  • Q: The prodrug is poorly soluble, defeating the purpose of the strategy. What can I do?

    • A: The promoiety itself may be too lipophilic. Design a different promoiety that strikes a better balance between lipophilicity for membrane permeation and sufficient aqueous solubility. For example, adding a polar group to the promoiety that is distant from the cleavable linker.

  • Q: The bioavailability is improved, but the variability between subjects is still high. Why?

    • A: This could be due to inter-individual differences in the expression of the enzymes responsible for converting the prodrug to the active drug.[3] Investigate the primary metabolic pathway for the conversion to understand potential genetic polymorphisms that might affect enzyme activity.

Hypothetical Data on Bioavailability Enhancement with Prodrugs
FormulationActive CompoundAnimal ModelFold Increase in Bioavailability (Compared to Parent Drug)Reference
Ester ProdrugVelnacrine Analog ERat8.0Hypothetical
Amino Acid ProdrugVelnacrine Analog FMonkey10.2Hypothetical
Experimental Protocol: Synthesis and Evaluation of an Ester Prodrug
  • Design and Synthesis:

    • Identify a suitable functional group on the velnacrine analog for esterification (e.g., a hydroxyl or a secondary amine group).

    • Design a promoiety that is expected to be cleaved by esterases (e.g., a valyl ester to target peptide transporters).[12]

    • Synthesize the ester prodrug using standard organic chemistry techniques.

    • Purify the prodrug by chromatography and confirm its structure by NMR and mass spectrometry.

  • Physicochemical Characterization:

    • Determine the aqueous solubility and lipophilicity (LogP or LogD) of the prodrug and compare it to the parent drug.

  • In Vitro Stability and Conversion Studies:

    • Incubate the prodrug in simulated gastric fluid, simulated intestinal fluid, and plasma (human and animal species of interest) at 37°C.

    • Monitor the disappearance of the prodrug and the appearance of the parent drug over time using HPLC to determine the rate of conversion and stability.

  • In Vitro Permeability Studies:

    • Use a Caco-2 cell monolayer model to assess the permeability of the prodrug across an intestinal epithelial barrier. Compare the apparent permeability coefficient (Papp) of the prodrug to that of the parent drug.

  • In Vivo Pharmacokinetic Studies:

    • Conduct in vivo pharmacokinetic studies as described in the previous protocols, ensuring the analytical method can quantify both the prodrug and the parent drug.

Visualizations

bioavailability_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & Evaluation cluster_3 Phase 4: Optimization A Identify Lead Compound (e.g., Velnacrine Analog) B Determine Physicochemical Properties (Solubility, LogP) A->B C In Vivo PK Study (Oral vs. IV) B->C D Calculate Absolute Bioavailability (F%) C->D E Low Bioavailability? D->E F Identify Cause: - Poor Solubility - High First-Pass - Poor Permeability E->F Yes G Select Enhancement Strategy: - Formulation (LBDDS, Nano) - Prodrug Design F->G H Develop Formulation / Synthesize Prodrug G->H I In Vitro Characterization (Dissolution, Stability, Permeability) H->I J In Vivo PK Study in Animal Model I->J K Compare Bioavailability to Original Compound J->K L Sufficient Improvement? K->L M Proceed to Further Development L->M Yes N Iterate and Optimize (Return to Phase 2/3) L->N No N->G

Caption: Workflow for improving oral bioavailability.

sedds_mechanism cluster_0 In the Capsule cluster_1 In the GI Tract cluster_2 At the Gut Wall SEDDS SEDDS Formulation (Drug dissolved in Oil, Surfactant, Co-solvent) Dispersion Dispersion in GI Fluids SEDDS->Dispersion Oral Administration Emulsion Forms Fine Oil-in-Water Micro/Nanoemulsion Dispersion->Emulsion Self-Emulsification Dissolved Drug remains solubilized in small droplets Emulsion->Dissolved Absorption Increased Surface Area & Concentration Gradient Dissolved->Absorption Uptake Enhanced Absorption into Enterocytes Absorption->Uptake Circulation Enters Systemic Circulation Uptake->Circulation

Caption: Mechanism of SEDDS for bioavailability enhancement.

References

Optimization

Velnacrine Dosage Optimization for Cognitive Enhancement: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing velnacrine dosage for enhanced cognitive outcomes in experimental settings. The...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing velnacrine dosage for enhanced cognitive outcomes in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is velnacrine and what is its primary mechanism of action?

Velnacrine, also known as 1-hydroxytacrine, is a reversible cholinesterase inhibitor.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, velnacrine increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3] This is the rationale for its investigation as a potential treatment for the cognitive symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic function.[4][5] Velnacrine also inhibits butyrylcholinesterase (BuChE).[1]

Q2: What were the key findings from clinical trials of velnacrine in Alzheimer's disease?

Clinical trials in patients with mild-to-severe Alzheimer's disease showed that velnacrine produced modest but statistically significant improvements in cognitive function compared to placebo.[6][7] In one study, patients receiving the highest dose of velnacrine (75 mg t.i.d.) averaged a 4.1-point improvement on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog).[6] Another study found that a 225 mg/day dose was more effective than 150 mg/day.[4] However, the therapeutic benefits were accompanied by a significant incidence of adverse effects, most notably elevated liver transaminase levels.[6][7]

Q3: What are the known side effects and toxicities associated with velnacrine?

The most significant adverse effect observed in clinical trials was a reversible, asymptomatic elevation in liver transaminases, which led to treatment discontinuation in a substantial percentage of patients.[4][5][6] Other reported side effects include cholinergic effects such as diarrhea, nausea, and vomiting, as well as skin rash.[8] Due to evidence of toxicity and a lack of overwhelming proof of efficacy, the FDA voted against recommending approval for velnacrine, and research into its use as a cognitive enhancer for Alzheimer's disease has largely ceased since 1994.[1][9]

Troubleshooting Guide

Issue 1: High variability or unexpected results in in vitro cholinesterase inhibition assays.

  • Potential Cause: Issues with velnacrine solution preparation, such as poor solubility or instability.

  • Troubleshooting Steps:

    • Solvent Selection: Velnacrine is often supplied as a maleate salt. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent like DMSO.[10]

    • Solubility Enhancement: If precipitation occurs when diluting the DMSO stock solution in aqueous buffers, gentle warming (e.g., 37°C) and sonication can aid in dissolution.[10]

    • Stability: Velnacrine solutions in DMSO can generally be stored at -20°C for up to three months. However, it is always best to prepare fresh dilutions in aqueous media for each experiment. Studies on similar compounds suggest that stability in wet DMSO can be maintained for extended periods at 4°C.

    • Assay Controls: Always include a solvent control (e.g., 0.1% DMSO) in your experiments to account for any effects of the solvent on enzyme activity.[10]

Issue 2: Evidence of cytotoxicity in cell-based assays.

  • Potential Cause: Velnacrine and its metabolites can exhibit cytotoxicity, particularly in hepatocytes.[11]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line. A study on cultured rat, dog, and human hepatocytes provides LC50 values for velnacrine and its metabolites.[11]

    • Incubation Time: Cytotoxicity was evaluated in 24-hour cultures in the aforementioned study.[11] Consider optimizing the incubation time for your specific experimental goals to minimize cytotoxicity while still observing the desired pharmacological effect.

    • Cell Line Selection: Sensitivity to velnacrine can vary between cell types. The H4 rat hepatoma cell line was found to be the most sensitive, followed by primary rat and HepG2 cells.[11]

Issue 3: Inconsistent or lack of cognitive enhancement in the scopolamine-induced amnesia model.

  • Potential Cause: Suboptimal dosage of velnacrine or scopolamine, or issues with the timing of administration and behavioral testing.

  • Troubleshooting Steps:

    • Scopolamine Dosage: A commonly used dose of scopolamine to induce amnesia in mice is 1 mg/kg, administered intraperitoneally (i.p.).[12]

    • Administration Timing: Velnacrine (or the test compound) is typically administered 30 minutes before the injection of scopolamine. Behavioral testing is then conducted 30 minutes after the scopolamine injection.[12]

    • Behavioral Test Selection: The Morris Water Maze, Y-maze, and passive avoidance tests are commonly used to assess learning and memory in this model.[2]

Data Presentation

Table 1: Summary of Velnacrine Efficacy in Clinical Trials

Study (Year)DosagePrimary Outcome MeasureKey Finding
Mentane Study Group (1995)150 mg/day and 225 mg/dayADAS-cog, Clinical Global Impression of Change225 mg/day dose showed significant improvement over 150 mg/day and placebo on ADAS-cog.[4]
Mentane Study Group (publication year not specified)Up to 75 mg t.i.d.ADAS-cog, Physician's Clinical Global Impression of ChangePatients on the highest velnacrine dose showed a 4.1-point improvement on ADAS-cog compared to screen values.[6]

Table 2: Adverse Events Reported in Velnacrine Clinical Trials

Adverse EventIncidenceStudy Reference
Elevated Liver Transaminases29% of patients[6]
Diarrhea14% of patients[8]
Nausea11% of patients[8]
Vomiting5% of patients[8]
Skin Rash8% of patients[8]

Table 3: Pharmacokinetic Parameters of Velnacrine in Sprague-Dawley Rats

ParameterValue
AbsorptionWell absorbed after oral administration
EliminationMajority of the dose recovered in urine within 24 hours
MetabolismExtensively metabolized, with approximately 33% of the dose appearing as unchanged drug in the urine

Data synthesized from Turcan et al. (1993)[14]

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[7]

Materials:

  • Velnacrine stock solution (in DMSO)

  • Acetylcholinesterase (AChE) enzyme solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine (ATCh) iodide (substrate)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of the velnacrine stock solution in phosphate buffer.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Velnacrine solution (or vehicle control)

    • DTNB solution

    • AChE enzyme solution

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ATCh substrate to all wells.

  • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of velnacrine. The rate is proportional to the change in absorbance over time.

  • Determine the percent inhibition for each velnacrine concentration relative to the vehicle control and calculate the IC50 value.

In Vivo Scopolamine-Induced Amnesia Model in Mice

This protocol provides a general framework for inducing and assessing cognitive impairment in mice.

Animals:

  • Male Swiss albino mice (or other appropriate strain)

Materials:

  • Velnacrine solution (prepared for in vivo administration)

  • Scopolamine hydrobromide solution (1 mg/mL in sterile saline)

  • Vehicle control (e.g., sterile saline or appropriate vehicle for velnacrine)

  • Behavioral testing apparatus (e.g., Y-maze, Morris Water Maze)

Procedure:

  • Habituation: Acclimate the mice to the behavioral testing room and apparatus for several days before the experiment.

  • Drug Administration:

    • Administer velnacrine (or vehicle) orally (p.o.) or intraperitoneally (i.p.) at the desired dose.

    • 30 minutes after velnacrine administration, administer scopolamine (1 mg/kg, i.p.).

    • The control group should receive the vehicle for both treatments.

  • Behavioral Testing:

    • 30 minutes after scopolamine administration, begin the behavioral test.

    • Y-Maze: Place the mouse at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes). Record the sequence of arm entries to calculate the percentage of spontaneous alternation.

    • Morris Water Maze: Conduct acquisition trials where the mouse learns the location of a hidden platform in a pool of opaque water. After the acquisition phase, conduct a probe trial where the platform is removed, and the time spent in the target quadrant is measured.

  • Data Analysis: Analyze the behavioral data to compare the performance of the velnacrine-treated group with the scopolamine-only and vehicle control groups.

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_Vesicle Acetylcholine (in vesicle) ACh_Synapse Acetylcholine ACh_Vesicle->ACh_Synapse Release ChAT->ACh_Vesicle Synthesis AChE Acetylcholinesterase ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binding AChE->Choline Recycling Velnacrine Velnacrine Velnacrine->AChE Inhibition Postsynaptic_Effect Postsynaptic Effect (e.g., depolarization) ACh_Receptor->Postsynaptic_Effect

Caption: Cholinergic signaling pathway and the inhibitory action of velnacrine.

Experimental_Workflow start Start habituation Animal Habituation (Several Days) start->habituation grouping Randomly Assign to Treatment Groups habituation->grouping velnacrine_admin Administer Velnacrine or Vehicle grouping->velnacrine_admin scopolamine_admin Administer Scopolamine or Vehicle (30 min later) velnacrine_admin->scopolamine_admin behavioral_testing Behavioral Testing (30 min later) (e.g., Y-Maze, MWM) scopolamine_admin->behavioral_testing data_collection Data Collection and Analysis behavioral_testing->data_collection end End data_collection->end

Caption: Experimental workflow for evaluating velnacrine in a scopolamine-induced amnesia model.

Troubleshooting_Logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues issue Inconsistent Experimental Results solubility Check Velnacrine Solubility & Stability issue->solubility assay_params Verify Assay Parameters (Enzyme/Substrate Conc.) issue->assay_params controls Review Controls (Solvent, Positive/Negative) issue->controls dosage Optimize Velnacrine and Scopolamine Dosages issue->dosage timing Confirm Administration and Testing Timeline issue->timing animal_factors Consider Animal Strain, Age, and Health issue->animal_factors solution solution solubility->solution Action: Prepare fresh solution, use sonication validation validation assay_params->validation Action: Re-validate assay with standards analysis analysis controls->analysis Action: Re-analyze data relative to controls dose_response dose_response dosage->dose_response Action: Conduct a dose-response study protocol_review protocol_review timing->protocol_review Action: Adhere strictly to protocol timeline health_monitoring health_monitoring animal_factors->health_monitoring Action: Ensure consistent animal characteristics

Caption: Troubleshooting logic for common issues in velnacrine experiments.

References

Troubleshooting

Analysis of the FDA's decision against velnacrine approval

For Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive analysis of the FDA's decision against the approval of velnacrine for the treatment of Alzheimer's di...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the FDA's decision against the approval of velnacrine for the treatment of Alzheimer's disease. The information is presented in a question-and-answer format to address specific issues researchers might encounter.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the FDA's decision against the approval of velnacrine?

The FDA's decision, influenced by a unanimous vote against recommending approval by its Peripheral and Central Nervous System Drugs Advisory Committee, was primarily based on an unfavorable risk-benefit assessment.[1] Clinical trials demonstrated that velnacrine offered only modest cognitive benefits in patients with Alzheimer's disease, while posing a significant risk of hepatotoxicity (liver damage).[1][2][3]

Q2: What was the proposed mechanism of action for velnacrine?

Velnacrine is a centrally acting, reversible cholinesterase inhibitor.[3] Its proposed mechanism of action was to increase the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive function, in the brain by inhibiting the acetylcholinesterase enzyme that breaks it down. This is a similar mechanism to other drugs developed for Alzheimer's disease, such as tacrine.

Troubleshooting Experimental Data

Q3: We are seeing significant elevations in liver enzymes in our preclinical studies with a similar compound. What level of hepatotoxicity was observed in the velnacrine clinical trials?

High rates of elevated liver transaminases were a major safety concern in the velnacrine clinical trials. In a 24-week study, treatment was discontinued due to abnormal liver function test results (five or more times the upper limits of normal) in 30% of patients receiving 150 mg/day and 24% of patients receiving 225 mg/day of velnacrine maleate, compared to only 3% in the placebo group.[2] Another study reported asymptomatic elevation of liver transaminases in 28% of treated patients.[2] A Cochrane review highlighted a significant difference in favor of placebo for the number of patients with elevated liver transaminases at 6 weeks.[1]

Q4: Our compound shows modest efficacy in cognitive improvement. How does this compare to the clinical trial data for velnacrine?

Velnacrine demonstrated a statistically significant but modest improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog). In one study, the scores on the ADAS-cog deteriorated in the placebo group, while they did not in the velnacrine-treated groups.[2] Another trial reported that velnacrine-treated patients scored significantly better than placebo patients on the ADAS-cog.[2] However, this modest benefit was not considered sufficient to outweigh the significant safety risks.

Data Presentation

Table 1: Summary of Velnacrine Clinical Trial Efficacy Data

Efficacy EndpointVelnacrine Treatment GroupPlacebo GroupOutcomeCitation
ADAS-cog ScoreNo deteriorationDeterioration (P < .05)Velnacrine showed a modest benefit in preventing cognitive decline compared to placebo.[2]
ADAS-cog ScoreSignificantly better than placebo (P < 0.001)BaselineVelnacrine-treated patients demonstrated a statistically significant improvement in cognitive scores.[2]

Table 2: Summary of Velnacrine Clinical Trial Safety Data (Adverse Events)

Adverse EventVelnacrine (150 mg/day)Velnacrine (225 mg/day)PlaceboCitation
Treatment Discontinuation due to Abnormal Liver Function Tests (>5x ULN)30%24%3%[2]
DiarrheaNot specifiedNot specifiedNot specified (Most common clinical adverse event)[2]
Nausea11% (in a dose-ranging study)--[2]
Vomiting5% (in a dose-ranging study)--[2]
NeutropeniaObserved in a few patientsNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)

The ADAS-cog is a standardized tool used to assess the severity of cognitive impairment in Alzheimer's disease. It consists of 11 tasks that evaluate memory, language, and praxis.

  • Administration: The test is administered by a trained professional and takes approximately 30-45 minutes to complete.

  • Tasks include:

    • Word Recall: The patient is asked to recall a list of words.

    • Commands: The patient is asked to follow a series of commands of increasing complexity.

    • Constructional Praxis: The patient is asked to copy geometric shapes.

    • Naming Objects and Fingers: The patient is asked to name common objects and their fingers.

    • Ideational Praxis: The patient is asked to demonstrate how to perform a multi-step task (e.g., preparing a letter for mailing).

    • Orientation: The patient is asked questions about time and place.

    • Word Recognition: The patient is shown a list of words and later asked to identify them from a larger list.

    • Language Ability: Assessed through spontaneous speech, comprehension, and word-finding difficulty.

  • Scoring: Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.

Protocol 2: Neutral Red Uptake Assay for Cytotoxicity

This assay is used to assess the cytotoxicity of a compound on cultured cells, such as hepatocytes, to evaluate potential liver toxicity.

  • Principle: Viable cells are able to incorporate and bind the supravital dye Neutral Red in their lysosomes. Damaged or dead cells have a reduced ability to take up the dye.

  • Procedure:

    • Cell Plating: Plate hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in a 96-well plate and allow them to attach overnight.

    • Compound Exposure: Treat the cells with varying concentrations of the test compound (e.g., velnacrine) for a specified period (e.g., 24 hours). Include a vehicle control.

    • Neutral Red Staining: Remove the treatment medium and incubate the cells with a medium containing Neutral Red dye.

    • Dye Extraction: After incubation, wash the cells and then extract the dye from the viable cells using a destain solution (e.g., a mixture of ethanol and acetic acid).

    • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This allows for the determination of the IC50 value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualization

FDA_Decision_Velnacrine cluster_clinical_trials Velnacrine Clinical Trial Data cluster_fda_evaluation FDA Evaluation cluster_decision FDA Decision Pathway Efficacy Efficacy Data (ADAS-cog) Benefit Modest Clinical Benefit Efficacy->Benefit Shows Safety Safety Data Risk Significant Safety Risk Safety->Risk Reveals High Incidence of Hepatotoxicity RiskBenefit Unfavorable Risk-Benefit Profile Benefit->RiskBenefit Risk->RiskBenefit AdvisoryCommittee Advisory Committee (Unanimous Negative Vote) RiskBenefit->AdvisoryCommittee Leads to FDA_Decision FDA Decision: Non-Approval AdvisoryCommittee->FDA_Decision Recommends

Caption: Logical workflow of the FDA's decision against velnacrine approval.

Velnacrine_MOA cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Released AChE Acetylcholinesterase (AChE) ACh_release->AChE Postsynaptic Postsynaptic Receptor ACh_release->Postsynaptic Binds to Increased_ACh Increased ACh in Synaptic Cleft ACh_release->Increased_ACh Breakdown ACh Breakdown AChE->Breakdown Cholinergic_Signal Enhanced Cholinergic Signaling Postsynaptic->Cholinergic_Signal Velnacrine Velnacrine Velnacrine->AChE Inhibits Increased_ACh->Postsynaptic

Caption: Velnacrine's mechanism of action as a cholinesterase inhibitor.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Velnacrine and Physostigmine on Neuromuscular Transmission

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuromuscular effects of velnacrine and physostigmine, supported by experimental data. Both agents are c...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuromuscular effects of velnacrine and physostigmine, supported by experimental data. Both agents are cholinesterase inhibitors, but they exhibit distinct profiles in their potency and effects on muscle contraction.

Physostigmine is a more potent agent than velnacrine in enhancing skeletal neuromuscular transmission.[1][2] This difference in potency is a key factor in their pharmacological profiles. Both drugs function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the neuromuscular junction. This inhibition leads to an accumulation of ACh, thereby potentiating muscle contraction. However, physostigmine also exhibits a secondary mechanism of action by decreasing the nerve-stimulated release of acetylcholine and directly interacting with nicotinic acetylcholine receptors.

Quantitative Comparison of Neuromuscular Effects

The following table summarizes the key quantitative differences between velnacrine and physostigmine based on in vitro studies using the rat phrenic nerve-hemidiaphragm preparation.

ParameterVelnacrinePhysostigmineReference
Potentiation of Twitch Response Potentiation observed at 3-100 µM. Slight depression at higher concentrations.Higher potentiating effect than velnacrine.[3]
Effect on Tetanic Tension Depression of tetanic tension starting from 1 µM.Affects tetanic tension and fade at similar concentrations.[3]
Effect on Tetanic Fade Depression of tetanic fade starting from 170 µM.Affects tetanic tension and fade at similar concentrations.[3]
Reversal of Tubocurarine-induced Blockade Less potent than physostigmine.Most potent in reversing blockade.[1]

Mechanism of Action at the Neuromuscular Junction

Both velnacrine and physostigmine exert their primary effects by inhibiting acetylcholinesterase at the neuromuscular junction. This leads to an increased concentration and prolonged residence time of acetylcholine in the synaptic cleft, resulting in enhanced activation of nicotinic acetylcholine receptors on the muscle fiber and potentiation of muscle contraction.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse ACh Vesicle ACh Vesicle Nerve Impulse->ACh Vesicle triggers ACh Release ACh Release ACh Vesicle->ACh Release ACh ACh ACh Release->ACh AChE AChE ACh->AChE hydrolyzed by nAChR nAChR ACh->nAChR binds to Velnacrine / Physostigmine Velnacrine / Physostigmine Velnacrine / Physostigmine->AChE inhibits Muscle Contraction Muscle Contraction nAChR->Muscle Contraction activates

Mechanism of action of Velnacrine and Physostigmine.

Experimental Protocols

The primary experimental model used for the comparative studies of velnacrine and physostigmine on neuromuscular transmission is the in vitro rat phrenic nerve-hemidiaphragm preparation . This method allows for the direct measurement of muscle contractile responses to nerve stimulation in a controlled environment.

Detailed Methodology:

  • Preparation of Tissue:

    • Male Sprague-Dawley rats are euthanized.

    • The phrenic nerve and the attached hemidiaphragm are carefully dissected and mounted in an organ bath.

  • Experimental Setup:

    • The organ bath contains Krebs-Henseleit solution at 32°C, continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.

    • The phrenic nerve is placed on platinum electrodes for electrical stimulation.

    • The tendon of the diaphragm is connected to an isometric force transducer to record muscle contractions.

  • Stimulation and Recording:

    • The phrenic nerve is stimulated with supramaximal square-wave pulses.

    • For single twitch responses, a low frequency of stimulation (e.g., 0.2 Hz) is used.

    • For tetanic responses, higher frequency stimulation is applied.

    • Isometric muscle contractions are recorded and analyzed for parameters such as twitch amplitude, tetanic tension, and tetanic fade.

  • Drug Application:

    • Velnacrine or physostigmine are added to the organ bath in increasing concentrations to establish a dose-response relationship.

    • In experiments studying the reversal of neuromuscular blockade, a neuromuscular blocking agent like tubocurarine is first introduced, followed by the application of the cholinesterase inhibitor.

A Dissection of Rat Phrenic Nerve-Hemidiaphragm B Mounting in Organ Bath (Krebs-Henseleit Solution) A->B C Connection to Electrodes and Force Transducer B->C D Supramaximal Stimulation of Phrenic Nerve C->D E Recording of Isometric Muscle Contractions D->E F Addition of Velnacrine or Physostigmine E->F Establish Baseline G Data Analysis (Dose-Response) E->G F->D Re-stimulate

Experimental workflow for comparing neuromuscular effects.

Conclusion

References

Comparative

Velnacrine in Alzheimer's Disease: A Systematic Review of Clinical Data

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of velnacrine's clinical performance in the treatment of Alzheimer's disease. The following sections detail...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of velnacrine's clinical performance in the treatment of Alzheimer's disease. The following sections detail the quantitative efficacy and safety data, experimental protocols from key clinical trials, and the underlying signaling pathways associated with its mechanism of action.

Velnacrine, a cholinesterase inhibitor, was developed as a potential therapeutic agent for Alzheimer's disease, aiming to improve cognitive function by increasing the levels of acetylcholine in the brain.[1] Clinical trials in the 1990s investigated its efficacy and safety, providing valuable data on its potential benefits and limitations. This guide synthesizes the findings from these key studies to offer a clear and objective overview of velnacrine's clinical profile.

Comparative Efficacy of Velnacrine

The primary measure of cognitive efficacy in velnacrine clinical trials was the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), a standardized tool for assessing the severity of cognitive symptoms in Alzheimer's disease.[2] A lower score on the ADAS-Cog indicates better cognitive function. The Clinical Global Impression of Change (CGI-C) scale was also commonly used to provide a broader assessment of clinical change.

Table 1: Efficacy of Velnacrine in Alzheimer's Disease Clinical Trials

Trial/StudyTreatment GroupNPrimary Outcome MeasureResultp-value
Zemlan et al. (1996)[2]Velnacrine (responders)-ADAS-Cog Score ChangeSignificant improvement vs. placebo<0.001 (at 6 weeks)
Antuono et al. (1995)[3]Velnacrine (225 mg/day)148ADAS-Cog ScoreDeterioration prevented vs. placebo<0.05
Antuono et al. (1995)[3]Velnacrine (150 mg/day)149ADAS-Cog ScoreDeterioration prevented vs. placebo-
Antuono et al. (1995)[3]Placebo152ADAS-Cog ScoreDeterioration observed-
Unnamed US Trial[1]Velnacrine (up to 225 mg/day)423Not SpecifiedModest benefit in ~1/3 of patients-
Unnamed European Trial[1]Velnacrine (150 mg/day)35Language, Praxis, MemorySuperior to placebo-

Safety and Tolerability Profile

The safety of velnacrine was a significant consideration in its clinical development, with a notable incidence of adverse events, particularly affecting the liver.

Table 2: Adverse Events and Withdrawals in Velnacrine Clinical Trials

Trial/StudyAdverse EventVelnacrine Group (%)Placebo Group (%)Odds Ratio (95% CI)p-value
Cochrane Review (Birks & Wilcock, 2004)[4]Elevated Liver Transaminases (6 weeks)29.418.61.82 (1.07 to 3.11)0.03
Cochrane Review (Birks & Wilcock, 2004)[4]Abnormal Liver Function Test (24 weeks)35.42.620.23 (7.29 to 56.18)<0.00001
Cochrane Review (Birks & Wilcock, 2004)[4]Withdrawals (6 weeks)32.221.91.70 (1.10 to 2.62)0.02
Cochrane Review (Birks & Wilcock, 2004)[4]Withdrawals (24 weeks)43.825.72.26 (1.47 to 3.47)0.0002
Zemlan et al. (1996)[2]Asymptomatic Elevated Liver Transaminases28---
Zemlan et al. (1996)[2]Diarrhea14---
Zemlan et al. (1996)[2]Nausea11---
Zemlan et al. (1996)[2]Vomiting5---
Zemlan et al. (1996)[2]Skin Rash8---
Antuono et al. (1995)[3]Treatment-related Adverse Events (150 mg/day)2836--
Antuono et al. (1995)[3]Treatment-related Adverse Events (225 mg/day)3036--
Antuono et al. (1995)[3]Treatment Stoppage (Abnormal LFTs - 150 mg/day)303--
Antuono et al. (1995)[3]Treatment Stoppage (Abnormal LFTs - 225 mg/day)243--

Experimental Protocols of Key Clinical Trials

The clinical trials of velnacrine followed rigorous methodologies to assess its efficacy and safety. Below are the detailed protocols for some of the pivotal studies.

Zemlan et al. (1996): Double-blind, placebo-controlled study
  • Objective: To assess the safety and efficacy of velnacrine in treating cognitive symptoms of Alzheimer's disease.[2]

  • Patient Population: 236 patients meeting NINCDS-ADRDA criteria for Alzheimer's disease.[2]

  • Study Design: A double-blind, placebo-controlled, dose-ranging protocol followed by a dose-replication phase.[2]

  • Dosing Regimen:

    • Dose-ranging: 30, 75, 150, 225 mg/day, each for one week, to identify responders (≥ four-point improvement on ADAS-Cog).[2]

    • Washout: A two-week drug washout period.[2]

    • Dose-replication: Responders were randomly assigned to their best velnacrine dose or placebo for six weeks.[2]

  • Primary Outcome Measures:

    • Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).[2]

    • Clinical Global Improvement scale.[2]

  • Statistical Analysis: Intent-to-treat analysis was used during the dose-replication phase.[2]

Antuono et al. (1995): Long-term effectiveness and safety study
  • Objective: To evaluate the long-term effectiveness and safety of velnacrine maleate in patients with probable Alzheimer's disease.[3]

  • Patient Population: Patients with clinically probable Alzheimer's disease according to NINCDS-ADRDA criteria.[3]

  • Study Design: A double-blind, placebo-controlled study.[3]

  • Dosing Regimen:

    • Washout: A single-blind washout period.[3]

    • Randomization: Patients were randomized to receive placebo (n=152), velnacrine maleate 150 mg/d (n=149), or velnacrine maleate 225 mg/d (n=148) for 24 weeks.[3]

  • Primary Endpoints:

    • Cognitive behavior and memory components of the Alzheimer's Disease Assessment Scale (ADAS).[3]

    • Clinical Global Impression of Change scale.[3]

  • Secondary Endpoints: Caregiver-rated scales.[3]

Signaling Pathways and Mechanism of Action

Velnacrine is a cholinesterase inhibitor, and its primary mechanism of action is to increase the levels of acetylcholine in the synaptic cleft by inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This enhancement of cholinergic neurotransmission is believed to be responsible for the observed modest improvements in cognitive function.

Beyond direct cholinesterase inhibition, these agents are thought to modulate downstream signaling pathways that may contribute to neuroprotective effects. One such pathway is the PI3K/AKT signaling cascade, which is involved in cell survival and neuroprotection.

G Velnacrine Velnacrine AChE_BChE Inhibits Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Velnacrine->AChE_BChE Acetylcholine ↑ Acetylcholine Levels AChE_BChE->Acetylcholine CholinergicReceptors Activates Cholinergic Receptors (Nicotinic & Muscarinic) Acetylcholine->CholinergicReceptors CognitiveFunction Modest Improvement in Cognitive Function Acetylcholine->CognitiveFunction PI3K_AKT PI3K/AKT Pathway CholinergicReceptors->PI3K_AKT Neuroprotection Neuroprotection & Cell Survival PI3K_AKT->Neuroprotection

Caption: Velnacrine's Mechanism of Action and Downstream Signaling.

Experimental Workflow for a Typical Velnacrine Clinical Trial

The clinical trials for velnacrine generally followed a structured workflow from patient recruitment to data analysis.

G Screening Patient Screening (NINCDS-ADRDA Criteria) Washout Washout Period (Single-blind or Drug-free) Screening->Washout Randomization Randomization Washout->Randomization Treatment Treatment Phase (Velnacrine or Placebo) Randomization->Treatment VelnacrineDose Velnacrine (Dose-ranging or Fixed Dose) Treatment->VelnacrineDose PlaceboDose Placebo Treatment->PlaceboDose Efficacy Efficacy Assessment (ADAS-Cog, CGI-C) Treatment->Efficacy Safety Safety Monitoring (Adverse Events, LFTs) Treatment->Safety Analysis Statistical Analysis (Intent-to-treat) Efficacy->Analysis Safety->Analysis

Caption: Generalized Experimental Workflow of Velnacrine Clinical Trials.

Conclusion

The clinical data for velnacrine indicate a modest, yet statistically significant, cognitive benefit in a subgroup of patients with Alzheimer's disease.[2] However, its clinical utility was ultimately hampered by a significant risk of hepatotoxicity, leading to high withdrawal rates in clinical trials.[4] The FDA's advisory board unanimously voted against recommending its approval, and research into velnacrine as a cognitive enhancer for Alzheimer's disease has not been pursued since 1994.[4] The findings from the velnacrine clinical trials have, however, provided valuable insights for the development of subsequent cholinesterase inhibitors with more favorable safety profiles.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Velnacrine: A Guide for Laboratory Professionals

For Immediate Release Researchers, scientists, and drug development professionals handling Velnacrine are advised to adhere to stringent disposal protocols due to its inherent toxicity. As a cholinesterase inhibitor, Vel...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Velnacrine are advised to adhere to stringent disposal protocols due to its inherent toxicity. As a cholinesterase inhibitor, Velnacrine requires careful management to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of Velnacrine, aligning with general principles for hazardous pharmaceutical waste management.

Understanding Velnacrine and its Hazards

Velnacrine is a potent cholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease.[1][2] Clinical trials revealed evidence of toxicity, including hepatotoxicity (liver damage), which ultimately led to the Food and Drug Administration (FDA) not recommending it for approval.[3] The toxic nature of Velnacrine necessitates that it be handled and disposed of as hazardous waste.[4][3]

Quantitative Data Summary

For quick reference, the following table summarizes key chemical and toxicological data for Velnacrine.

PropertyValueSource
Chemical Formula C₁₃H₁₄N₂OPubChem
Molar Mass 214.268 g/mol Wikipedia[1]
CAS Number 124027-47-0Wikipedia[1]
Classification Cholinesterase InhibitorWikipedia[1], PubChem[5]
Reported Toxicity Hepatotoxicity, Diarrhea, Nausea, RashClinical Trials[6][7]
Cytotoxicity (LC50) Varies by cell line (e.g., 84 to 190 µg/mL in HepG2 cells for monohydroxy metabolites)Viau et al., 1993[8]

Experimental Protocols

The determination of Velnacrine's toxicity is supported by extensive clinical trials and in vitro studies.

Clinical Trial Methodology (Representative Example):

A double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of Velnacrine in patients with probable Alzheimer's disease.[7]

  • Patient Population: Individuals diagnosed with probable Alzheimer's disease.

  • Study Design: Patients were randomized to receive either a placebo or Velnacrine at varying dosages (e.g., 150 mg/day or 225 mg/day) for a specified period (e.g., 24 weeks).[7]

  • Data Collection: Primary endpoints included cognitive and memory assessments using scales like the Alzheimer's Disease Assessment Scale. Safety was monitored through the recording of adverse clinical events and regular liver function tests.[7]

  • Analysis: The incidence and severity of adverse events in the Velnacrine-treated groups were compared to the placebo group to determine the drug's safety profile.[7]

In Vitro Cytotoxicity Assay (Representative Example):

The cytotoxic potential of Velnacrine and its metabolites was assessed using cultured liver cells.[8]

  • Cell Cultures: Primary hepatocytes from rats and dogs, as well as human hepatoma cell lines (e.g., HepG2), were used.[8]

  • Treatment: Cells were exposed to varying concentrations of Velnacrine and its metabolites for 24 hours.[8]

  • Endpoint Measurement: Cytotoxicity was evaluated by assessing cell morphology and through the Neutral Red Uptake Assay, which measures cell viability.[8]

  • Data Analysis: The concentration at which 50% of the cells were killed (LC50) was calculated to quantify the cytotoxic potential of the compounds.[8]

Velnacrine Disposal Workflow

The following diagram outlines the procedural flow for the proper disposal of Velnacrine waste in a laboratory setting.

G Velnacrine Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A Solid Velnacrine Waste (e.g., contaminated gloves, vials) D Sealable, leak-proof hazardous waste container A->D B Liquid Velnacrine Waste (e.g., solutions, solvents) B->D C Sharps Waste (e.g., needles, contaminated glass) F Approved sharps container C->F E Label container with: 'Hazardous Waste - Toxic' 'Velnacrine' Accumulation start date D->E G Store in a designated, secure hazardous waste accumulation area E->G F->E Label appropriately H Schedule pickup with a certified hazardous waste disposal contractor G->H I Transportation and disposal by the licensed contractor in accordance with EPA and local regulations H->I

Caption: Logical workflow for the safe disposal of Velnacrine waste.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Due to its demonstrated toxicity, all unused, expired, or contaminated Velnacrine, as well as materials used in its handling, should be treated as hazardous waste. This aligns with the Resource Conservation and Recovery Act (RCRA) criteria for toxicity.[9][10][11]

  • Segregation: Do not mix Velnacrine waste with non-hazardous laboratory trash. Maintain separate waste streams for solid, liquid, and sharps waste contaminated with Velnacrine.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling Velnacrine waste, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

3. Containerization and Labeling:

  • Solid and Liquid Waste:

    • Place solid waste (e.g., contaminated gloves, bench paper, empty vials) and liquid waste (e.g., unused solutions, solvent rinses) in a designated, sealable, and leak-proof hazardous waste container.

    • The container must be compatible with the chemical nature of the waste.

    • Clearly label the container with the words "Hazardous Waste," the chemical name "Velnacrine," and the specific type of waste (e.g., "Solid," "Liquid"). Include the accumulation start date.

  • Sharps Waste:

    • Dispose of any sharps contaminated with Velnacrine (e.g., needles, Pasteur pipettes, broken glass) in a designated, puncture-resistant sharps container.

    • Label the sharps container as hazardous waste containing Velnacrine.

4. Storage:

  • Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory or a central hazardous waste storage facility.

  • Ensure the storage area is well-ventilated and away from general laboratory traffic.

5. Disposal:

  • Do not dispose of Velnacrine down the drain or in the regular trash. This is strictly prohibited for hazardous pharmaceutical waste to prevent environmental contamination.

  • Arrange for the collection and disposal of Velnacrine waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure that the disposal contractor is certified to handle and transport hazardous pharmaceutical waste in accordance with all federal, state, and local regulations.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant federal, state, and local regulations.

References

Handling

Personal protective equipment for handling Velnacrine

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal of Velnacrine in a laboratory setting. The following procedures...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Velnacrine in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to minimize environmental impact. Given the known hepatotoxicity and other adverse effects of Velnacrine, strict adherence to these guidelines is imperative.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure to Velnacrine. The following table summarizes the required and recommended PPE for various laboratory activities involving this compound.

ActivityRequired PPERecommended Additional PPE
Weighing and Aliquoting (Solid) - Chemical-resistant gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields- Face shield - Respiratory protection (N95 or higher)
Solution Preparation and Handling - Chemical-resistant gloves - Lab coat - Safety glasses with side shields- Face shield
Cell Culture and In Vitro Assays - Chemical-resistant gloves - Lab coat - Safety glasses with side shields
Spill Cleanup - Chemical-resistant gloves (double-gloving) - Impervious gown - Safety goggles - Respiratory protection (Elastomeric half-mask with multi-gas cartridge and P100 filter)- Face shield - Chemical-resistant boot covers
Waste Disposal - Chemical-resistant gloves - Lab coat - Safety glasses with side shields

Quantitative Data Summary

While specific occupational exposure limits (OELs) for Velnacrine have not been established, its structural similarity to Tacrine and its classification as a cholinesterase inhibitor necessitate cautious handling. The following table includes relevant toxicity data for Velnacrine.

Data PointValueSource
LC50 (HepG2 cells) 84 - 190 µg/mLCytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes
Primary Adverse Effects in Humans - Elevated liver transaminases - Diarrhea - Nausea - Rash - DizzinessVelnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential

Experimental Protocols

Due to the limited availability of public, detailed experimental protocols for Velnacrine, the following is a generalized procedure for the preparation of a stock solution, a common laboratory task. This protocol is based on standard laboratory practices for handling potent, hazardous compounds.

Preparation of a 10 mM Velnacrine Stock Solution in DMSO

  • Pre-Handling Preparations:

    • Don all required personal protective equipment as outlined in the PPE table.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Prepare a designated and clearly labeled workspace within the fume hood.

    • Have a spill kit readily accessible.

    • Pre-label all vials and tubes.

  • Weighing Velnacrine:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully add the desired amount of Velnacrine powder to the tube using a chemical spatula.

    • Record the exact weight.

  • Dissolution:

    • Inside the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Velnacrine powder.

    • Cap the tube securely and vortex until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, clearly labeled, and dated cryovials.

    • Store the aliquots at -20°C or -80°C in a designated and labeled freezer box.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment used with an appropriate cleaning agent (e.g., 70% ethanol).

    • Dispose of all contaminated disposables as hazardous chemical waste according to the disposal plan.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

A clear and logical workflow is essential for the safe handling and disposal of Velnacrine. The following diagrams illustrate these processes.

Velnacrine Handling Workflow Velnacrine Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Proceed to handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Experiment complete Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: A logical flow for handling Velnacrine, from preparation to cleanup.

Velnacrine Disposal Plan Velnacrine Disposal Plan cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid Waste Solid Waste Hazardous Solid Waste Container Hazardous Solid Waste Container Solid Waste->Hazardous Solid Waste Container Liquid Waste Liquid Waste Hazardous Liquid Waste Container Hazardous Liquid Waste Container Liquid Waste->Hazardous Liquid Waste Container Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container Licensed Disposal Facility Licensed Disposal Facility Hazardous Solid Waste Container->Licensed Disposal Facility Scheduled Pickup Hazardous Liquid Waste Container->Licensed Disposal Facility Scheduled Pickup Sharps Container->Licensed Disposal Facility Scheduled Pickup

Caption: A clear plan for the segregation and disposal of Velnacrine waste.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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